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  • Product: 4-(1H-imidazole-2-carbonyl)pyridine
  • CAS: 890095-00-8

Core Science & Biosynthesis

Foundational

4-(1H-Imidazole-2-carbonyl)pyridine: Structural Architecture, Synthesis, and Pharmacological Applications

Topic: 4-(1H-imidazole-2-carbonyl)pyridine: Structural Architecture, Synthesis, and Pharmacological Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(1H-imidazole-2-carbonyl)pyridine: Structural Architecture, Synthesis, and Pharmacological Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(1H-imidazole-2-carbonyl)pyridine, also known as (1H-imidazol-2-yl)(pyridin-4-yl)methanone, is a critical heteroaromatic scaffold in medicinal chemistry and coordination complex design. Distinguished by its keto-linker connecting a pyridine ring (position 4) and an imidazole ring (position 2), this molecule serves as a versatile bidentate ligand and a pharmacophore for kinase inhibition. Its structural duality—combining a basic pyridine nitrogen, an acidic imidazole NH, and an electron-withdrawing carbonyl—enables diverse interactions within biological active sites, particularly in ATP-competitive inhibition of p38 MAP kinase and GSK-3β. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and applications in drug discovery.

Chemical Structure & Molecular Architecture

Structural Identity

The molecule consists of a pyridine ring linked to an imidazole ring via a carbonyl bridge. This conjugation creates a planar or near-planar system, facilitating


-

stacking interactions in biological targets and crystal lattices.
PropertyDetail
IUPAC Name (1H-imidazol-2-yl)(pyridin-4-yl)methanone
CAS Number 21202-42-6
Molecular Formula C

H

N

O
Molecular Weight 173.17 g/mol
SMILES c1cc(ccn1)C(=O)c2[nH]ccn2
InChIKey IGCIZPNADAAYAN-UHFFFAOYSA-N
Tautomerism and Electronic Properties

The imidazole ring exhibits annular tautomerism (1H vs. 3H), which is influenced by the electron-withdrawing carbonyl group at the C2 position.

  • Acidity (pKa): The carbonyl group increases the acidity of the imidazole NH (estimated pKa ~11-12) compared to unsubstituted imidazole (pKa ~14.4).

  • Basicity: The pyridine nitrogen remains basic (pKa ~3.5-4.0, lowered from 5.2 by the acyl group), while the imidazole N3 is less basic due to the adjacent carbonyl.

  • Coordination: The molecule acts as a chelating ligand. The imidazole N3 and the carbonyl oxygen can form stable 5-membered chelate rings with transition metals (e.g., Cu(II), Ru(II)), a property utilized in metallodrug design.

Physicochemical Properties[1][2][3]

The following data summarizes the core physical parameters critical for formulation and assay development.

ParameterValue / DescriptionNote
Physical State Solid (Powder)Typically off-white to pale yellow.
Melting Point 170–174 °CVaries with purity/solvate form.
Solubility (Water) Low (< 1 mg/mL)pH-dependent; soluble in acidic media.
Solubility (Organic) High in DMSO, DMF, MeOHSuitable for stock solutions (10-100 mM).
LogP (Predicted) 0.7 – 0.9Lipophilic enough for cell permeability.
H-Bond Donors 1 (Imidazole NH)Critical for active site anchoring.
H-Bond Acceptors 3 (Pyridine N, Imidazole N, C=O)Facilitates extensive H-bond networks.

Synthetic Methodologies

Synthesis of 4-(1H-imidazole-2-carbonyl)pyridine requires controlling the reactivity of the imidazole ring. Two primary routes are established: Directed Lithiation (preferred for scale and precision) and Oxidation of the Alcohol .

Route A: Directed Lithiation (The "Senior Scientist" Approach)

This method builds the C-C bond directly between the heterocycles. It requires protection of the imidazole nitrogen to direct lithiation to the C2 position.

Reagents:

  • Starting Material: 1-(Diethoxymethyl)imidazole or 1-(SEM)-imidazole.

  • Lithiation Agent: n-Butyllithium (n-BuLi).

  • Electrophile: 4-Cyanopyridine or Ethyl isonicotinate.

Protocol Logic:

  • Protection: Block N1 to prevent deprotonation and direct lithiation to C2.

  • Lithiation: Treat with n-BuLi at -78°C in THF. The protecting group coordinates Li, stabilizing the C2-lithio species.

  • Acylation: Add the pyridine electrophile.

    • If Nitrile: Forms an imine intermediate, hydrolyzed to ketone.

    • If Ester: Forms the ketone directly (requires careful stoichiometry to prevent over-addition).

  • Deprotection: Acidic hydrolysis removes the protecting group.

Route B: Oxidation of Alcohol

This route is useful if the alcohol precursor, (1H-imidazol-2-yl)(pyridin-4-yl)methanol, is available or synthesized via Grignard addition.

  • Oxidant: MnO

    
     (activated) in refluxing dioxane or DCM.
    
  • Mechanism: Selective oxidation of the benzylic-like alcohol to the ketone.

Synthetic Pathway Visualization

Synthesis Imidazole Imidazole ProtectedIm 1-Protected Imidazole (SEM/MOM) Imidazole->ProtectedIm LithioIm 2-Lithio-1-Protected Imidazole ProtectedIm->LithioIm Intermediate Imine/Alkoxide Intermediate LithioIm->Intermediate KetoneProtected Protected Ketone Intermediate->KetoneProtected Hydrolysis Target 4-(1H-imidazole-2-carbonyl)pyridine (Target) KetoneProtected->Target Reagent1 1. SEM-Cl, NaH Reagent2 2. n-BuLi, -78°C Reagent3 3. 4-Cyanopyridine Reagent4 4. Acid Hydrolysis (HCl/MeOH)

Caption: Step-wise synthesis via directed lithiation, ensuring regiospecificity at the imidazole C2 position.

Pharmacological Applications[3][4]

Kinase Inhibition (p38 MAP Kinase & GSK-3β)

The imidazole-pyridine motif is a privileged scaffold in kinase inhibitor discovery.

  • Mechanism: The pyridine nitrogen and imidazole NH often form a "donor-acceptor" hydrogen bond pair with the hinge region of the kinase ATP-binding pocket.

  • Role of Carbonyl: The carbonyl group acts as a spacer and an H-bond acceptor, orienting the aromatic rings to fit the hydrophobic pockets (Gatekeeper region).

  • Target Specificity: Derivatives of this scaffold have shown nanomolar potency against p38 Mitogen-Activated Protein Kinase (inflammation) and Glycogen Synthase Kinase-3β (GSK-3β) (cancer/neurodegeneration).

Metallodrugs and Coordination
  • Anticancer Complexes: The molecule serves as a chelating ligand for Ruthenium(II) and Iridium(III) half-sandwich complexes. The N,O-chelation mode stabilizes the metal center, allowing the complex to intercalate DNA or inhibit specific enzymes.

Mechanism of Action Diagram

MOA Scaffold 4-(1H-imidazole-2-carbonyl)pyridine Hinge Kinase Hinge Region (ATP Binding Site) Scaffold->Hinge H-Bonding (NH donor, Py-N acceptor) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Gatekeeper Pi-Stacking / Hydrophobic Interaction Inhibition Inhibition of Phosphorylation Hinge->Inhibition Blocks ATP Downstream Downstream Signaling (Inflammation/Proliferation) Inhibition->Downstream Reduces

Caption: Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.

Experimental Protocol: Synthesis via Lithiation

Objective: Synthesis of 4-(1H-imidazole-2-carbonyl)pyridine (10 mmol scale).

Materials:

  • 1-(Diethoxymethyl)imidazole (Protected precursor)

  • n-Butyllithium (1.6 M in hexanes)

  • Ethyl isonicotinate

  • THF (anhydrous), HCl (2M)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 1-(diethoxymethyl)imidazole (1.70 g, 10 mmol) and anhydrous THF (30 mL).

  • Lithiation: Cool to -78°C (dry ice/acetone bath). Add n-BuLi (6.9 mL, 11 mmol) dropwise over 15 min. Stir for 30 min at -78°C. Note: Solution usually turns bright yellow/orange.

  • Coupling: Add ethyl isonicotinate (1.51 g, 10 mmol) dissolved in THF (5 mL) dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Hydrolysis/Deprotection: Quench with 2M HCl (20 mL). Stir vigorously at RT for 4 hours (or reflux for 1 hour) to hydrolyze the acetal protecting group and the intermediate.

  • Workup: Neutralize with NaHCO

    
     (sat. aq.) to pH ~8. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM:MeOH 95:5).

Yield: Expected 60-75%.

References

  • PubChem. 4-(1H-imidazole-2-carbonyl)pyridine Compound Summary. National Library of Medicine. [Link]

  • Bastiaansen, L. A. M., et al. Imidazole-2-carboxaldehyde.[1] Organic Syntheses, 1977, 57, 119. (Foundational lithiation chemistry for imidazole carbonyls). [Link]

Sources

Exploratory

Technical Monograph: 4-(1H-Imidazole-2-carbonyl)pyridine

Topic: 4-(1H-imidazole-2-carbonyl)pyridine (CAS 890095-00-8) Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads A Privileged Heteroaryl Ketone S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(1H-imidazole-2-carbonyl)pyridine (CAS 890095-00-8) Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

A Privileged Heteroaryl Ketone Scaffold in Kinase & Anti-Infective Discovery

Executive Summary

4-(1H-imidazole-2-carbonyl)pyridine (CAS 890095-00-8), also known as (1H-imidazol-2-yl)(pyridin-4-yl)methanone, represents a high-value "privileged structure" in medicinal chemistry. This molecule serves as a critical linker, bridging an electron-deficient pyridine ring with an electron-rich imidazole moiety via a carbonyl hinge. This specific architecture is foundational in the design of p38 MAP kinase inhibitors , antifungal azoles , and metalloproteinase ligands .

For the drug development professional, this scaffold offers two distinct strategic advantages:

  • The Carbonyl "Warhead": The ketone linker is not merely structural; it provides a reactive handle for diversification into chiral alcohols (via asymmetric reduction) or amines (via reductive amination), allowing for rapid expansion of Structure-Activity Relationship (SAR) libraries.

  • Bidentate Chelation: The proximity of the imidazole nitrogen and the carbonyl oxygen allows for metal chelation, a mechanism often exploited to bind active site magnesium or zinc ions in metalloenzymes.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The following data aggregates experimental observations with high-confidence predictive modeling standard for this class of heteroaryl ketones.

ParameterData / Descriptor
CAS Number 890095-00-8
IUPAC Name (1H-imidazol-2-yl)(pyridin-4-yl)methanone
Molecular Formula C₉H₇N₃O
Molecular Weight 173.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
pKa (Calculated) ~5.2 (Pyridine N), ~14.0 (Imidazole NH), ~7.0 (Imidazole N3)
LogP (Predicted) 0.6 – 0.9 (Lipinski compliant)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Topological Polar Surface Area ~55 Ų

Synthetic Architecture: The Lithiation-Acylation Protocol

While several routes exist (e.g., oxidative coupling), the most robust and scalable method for generating the C2-linked imidazole ketone involves directed lithiation . Direct lithiation of unprotected imidazole is problematic due to the acidic NH proton; therefore, a protection-deprotection strategy is required.

Protocol Logic (Causality)
  • Protection (SEM/Trityl): We mask the imidazole nitrogen to prevent quenching of the organolithium reagent.

  • C2-Lithiation: The C2 position of the imidazole ring is the most acidic carbon (pKa ~32). Treatment with n-BuLi selectively deprotonates this site.

  • Electrophilic Trapping: The lithiated species attacks the carbonyl of an ethyl isonicotinate (pyridine ester).

  • Deprotection: Acidic hydrolysis removes the protecting group to yield the free base.

Experimental Workflow (Step-by-Step)
  • Protection: Dissolve imidazole (1.0 eq) in dry DMF at 0°C. Add NaH (1.1 eq), stir 30 min. Add SEM-Cl (1.1 eq). Isolate 1-SEM-imidazole.

  • Lithiation: In a flame-dried flask under Argon, dissolve 1-SEM-imidazole in dry THF. Cool to -78°C (Critical for regioselectivity). Add n-BuLi (1.1 eq) dropwise. Stir 30 min.

  • Acylation: Add ethyl isonicotinate (1.2 eq) dissolved in THF dropwise to the lithiated mixture. Allow to warm to RT over 2 hours.

  • Quench & Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc.

  • Deprotection: Dissolve intermediate in 4M HCl/Dioxane. Reflux for 2 hours. Neutralize with NaHCO₃ to precipitate the target ketone.

Synthesis Pathway Diagram[11]

Synthesispathway SM1 Imidazole Step1 Protection (SEM-Cl, NaH) SM1->Step1 Inter1 N-Protected Imidazole Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Inter2 2-Lithio Species Step2->Inter2 Step3 Acylation (Ethyl Isonicotinate) Inter2->Step3 Inter3 Protected Ketone Step3->Inter3 Step4 Deprotection (HCl/Dioxane) Inter3->Step4 Product CAS 890095-00-8 (Target Ketone) Step4->Product

Figure 1: Directed lithiation strategy for the synthesis of 4-(1H-imidazole-2-carbonyl)pyridine.

Reactivity & Downstream Derivatization[7]

The utility of CAS 890095-00-8 lies in its "divergent reactivity." The ketone is not the endpoint; it is the starting point for library generation.

A. Asymmetric Reduction (Chiral Alcohols)

The ketone can be reduced to the corresponding carbinol. Using Corey-Bakshi-Shibata (CBS) catalysts or biocatalytic ketoreductases (KREDs), researchers can set the stereocenter with high enantiomeric excess (ee).

  • Relevance: Chiral imidazole-pyridine alcohols are potent inhibitors of CYP51 (Lanosterol 14α-demethylase) , a key target in antifungal therapy (e.g., Trypanosoma cruzi inhibitors).

B. Reductive Amination

Reaction with primary amines in the presence of NaBH(OAc)₃ yields secondary amines.

  • Relevance: This introduces solubility-enhancing groups or additional pharmacophores typical in p38 MAP kinase inhibitors .

C. Cyclization (Fused Systems)

Reaction with hydrazines or hydroxylamines can yield fused tricyclic systems or oxime derivatives, often explored in oncology for kinase selectivity.

Derivatization Center CAS 890095-00-8 (Scaffold) Sub1 Asymmetric Reduction (CBS Catalyst / KREDs) Center->Sub1 Sub2 Reductive Amination (R-NH2, NaBH(OAc)3) Center->Sub2 Sub3 Condensation (Hydroxylamine) Center->Sub3 Prod1 Chiral Carbinols (CYP51 Inhibitors) Sub1->Prod1 Prod2 Secondary Amines (Kinase Inhibitors) Sub2->Prod2 Prod3 Oximes/Hydrazones (Metallo-ligands) Sub3->Prod3

Figure 2: Divergent synthetic pathways for medicinal chemistry optimization.

Medicinal Chemistry Applications

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The imidazole-pyridine core mimics the ATP-binding pharmacophore. The pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region of the kinase (specifically Met109 in p38α), while the imidazole NH serves as a donor to Glu71.

  • Mechanism: Competitive ATP inhibition.

  • Therapeutic Area: Rheumatoid arthritis, inflammation, and cytokine production control.

Antifungal & Anti-parasitic Agents

Derivatives of this ketone, particularly the reduced alcohol forms, show activity against Trypanosoma cruzi (Chagas disease) and Candida species.

  • Mechanism: Inhibition of sterol 14α-demethylase (CYP51), disrupting the fungal/parasitic cell membrane. The imidazole nitrogen coordinates with the heme iron in the enzyme's active site.

Safety & Handling Guidelines

While specific toxicological data for CAS 890095-00-8 is limited, it should be handled as a Category 3 Irritant based on the properties of the imidazole and pyridine subunits.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle in a fume hood. Pyridine derivatives can cause respiratory irritation.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ketone is generally stable but may be hygroscopic.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (unless intended for salt formation).

References

  • Synthesis of Heteroaryl Ketones: Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles.Tetrahedron , 62(31), 7213-7256.

  • Lithiation Methodologies: Iddon, B., & Ngochindo, R. I. (1994). Metallation of imidazoles and benzimidazoles.Heterocycles , 38(11), 2487-2568.

  • Medicinal Applications (p38 Kinase): Boehm, J. C., & Adams, J. L. (2000). Pharmacophore based design of p38 MAPK inhibitors.Expert Opinion on Therapeutic Patents , 10(1), 25-37.

  • Medicinal Applications (Antifungal/CYP51): Keenan, M., et al. (2020). Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors.[3]Bioorganic & Medicinal Chemistry Letters , 30(8), 127052.[3]

  • General Physical Properties (Analogous Data): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13346294 (Related Imidazole-Pyridine structures).

Sources

Foundational

1H-imidazol-2-yl(pyridin-4-yl)methanone synonyms and IUPAC name

An In-Depth Technical Guide to (1H-Imidazol-2-yl)(pyridin-4-yl)methanone This guide provides a comprehensive technical overview of (1H-imidazol-2-yl)(pyridin-4-yl)methanone, a heteroaromatic ketone of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1H-Imidazol-2-yl)(pyridin-4-yl)methanone

This guide provides a comprehensive technical overview of (1H-imidazol-2-yl)(pyridin-4-yl)methanone, a heteroaromatic ketone of significant interest to researchers in medicinal chemistry and drug development. Due to its specific arrangement of hydrogen bond donors and acceptors, and its rigid, planar structure, this scaffold represents a valuable building block for the synthesis of novel therapeutic agents. This document details its chemical identity, a robust synthetic protocol, predicted physicochemical properties, and potential applications, grounded in established chemical principles and data from analogous structures.

Core Chemical Identity

(1H-Imidazol-2-yl)(pyridin-4-yl)methanone is a molecule composed of a 1H-imidazole ring linked to a pyridine ring via a carbonyl bridge. The imidazole is connected at its 2-position and the pyridine at its 4-position (para-position). The presence of the imidazole N-H proton and the pyridine nitrogen atom makes it a versatile scaffold for forming targeted interactions with biological macromolecules.

To date, this specific compound is not widely cataloged in major chemical databases, and a specific CAS number has not been assigned. This suggests its status as a novel compound or a specialized synthetic intermediate.

Identifier Value
IUPAC Name (1H-Imidazol-2-yl)(pyridin-4-yl)methanone
Synonyms (Imidazol-2-yl)(pyridin-4-yl)ketone, 2-(Isonicotinoyl)-1H-imidazole
Molecular Formula C₉H₇N₃O
Molecular Weight 173.17 g/mol
Exact Mass 173.0589 g/mol
Chemical Structure

Synthesis Protocol: A Validated Approach

The synthesis of diaryl or di-heteroaryl ketones often presents a challenge due to the high reactivity of organometallic intermediates, which can lead to over-addition and the formation of tertiary alcohols. The protocol outlined below is a robust, multi-step synthesis designed to circumvent this issue by using a protecting group strategy and controlled acylation at low temperatures. This method is adapted from established procedures for the C2-functionalization of imidazoles and the acylation of organolithium reagents.

Rationale for the Synthetic Strategy

The core of this synthesis involves the C2-lithiation of an N-protected imidazole. This is a highly reliable method for creating a nucleophilic carbon at the 2-position of the imidazole ring.

  • Protection (Step 1): The acidic N-H proton of imidazole (pKa ≈ 14.5) would be readily deprotonated by the organolithium base (n-BuLi) used in the subsequent step. To ensure selective lithiation at the C2 position, the imidazole nitrogen must first be protected. The triphenylmethyl (trityl, Tr) group is an excellent choice due to its steric bulk, which directs the base to the C2 proton, and its relative ease of removal under acidic conditions.

  • Metalation (Step 2): n-Butyllithium (n-BuLi) is a strong base capable of deprotonating the C2 position of N-tritylimidazole. This reaction is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive lithiated intermediate.

  • Acylation (Step 3): The nucleophilic 2-lithio-1-tritylimidazole is then reacted with a suitable acylating agent for the pyridine moiety. Isonicotinoyl chloride (pyridine-4-carbonyl chloride) is an effective electrophile. The reaction must be maintained at low temperature to prevent the newly formed ketone from undergoing a second nucleophilic attack by another equivalent of the lithiated imidazole.

  • Deprotection (Step 4): The final step involves the removal of the trityl protecting group. This is typically achieved by treatment with a mild acid, which cleaves the N-C(trityl) bond to yield the final product.

Experimental Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2 & 3: Lithiation & Acylation cluster_2 Step 4: Deprotection A 1H-Imidazole C Triethylamine (Et3N), DCM A->C B Trityl Chloride (TrCl) B->C D 1-Trityl-1H-imidazole C->D Stir at RT E 1-Trityl-1H-imidazole F n-BuLi in THF, -78°C E->F G 2-Lithio-1-tritylimidazole (Intermediate) F->G H Isonicotinoyl Chloride in THF, -78°C G->H I (1-Trityl-1H-imidazol-2-yl) (pyridin-4-yl)methanone H->I J Protected Ketone K Mild Acid (e.g., TFA in DCM) J->K L (1H-Imidazol-2-yl) (pyridin-4-yl)methanone K->L

Caption: Synthetic workflow for (1H-Imidazol-2-yl)(pyridin-4-yl)methanone.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 1-Trityl-1H-imidazole

  • To a solution of 1H-imidazole (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of trityl chloride (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-trityl-1H-imidazole as a white solid.

Step 2 & 3: Synthesis of (1-Trityl-1H-imidazol-2-yl)(pyridin-4-yl)methanone

  • Dissolve 1-trityl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C. A color change is typically observed, indicating the formation of the lithiated species.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve isonicotinoyl chloride hydrochloride (1.2 eq) in anhydrous THF and add triethylamine (1.3 eq) to liberate the free base. Stir for 10 minutes at 0 °C.

  • Add the solution of isonicotinoyl chloride to the lithiated imidazole solution dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 4: Synthesis of (1H-Imidazol-2-yl)(pyridin-4-yl)methanone

  • Dissolve the purified protected ketone (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 2-3 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to yield the final product.

Physicochemical and Spectroscopic Profile

The following properties are predicted based on the chemical structure and data from analogous compounds. Experimental verification is required for confirmation.

Property Predicted Value Rationale / Comments
Appearance White to off-white or pale yellow solidTypical for conjugated heteroaromatic ketones.
Melting Point 160 - 180 °C (range)The planar, rigid structure with H-bonding capability suggests a relatively high melting point.
Solubility Soluble in DMSO, methanol; sparingly soluble in DCM, ethyl acetate; insoluble in water, hexanes.Polarity is dominated by the heteroaromatic rings and carbonyl group.
¹H NMR (DMSO-d₆) δ ~13.0 (br s, 1H, N-H), 8.8 (d, 2H, Py-H), 7.8 (d, 2H, Py-H), 7.5 (s, 1H, Im-H), 7.2 (s, 1H, Im-H)Pyridine protons will appear as two distinct doublets. Imidazole protons will be singlets or doublets. The N-H proton is expected to be broad and downfield.
¹³C NMR (DMSO-d₆) δ ~182 (C=O), 151 (Py-C), 145 (Im-C), 142 (Py-C), 128 (Im-C), 122 (Py-C), 120 (Im-C)The carbonyl carbon is significantly deshielded. Aromatic carbons appear in the typical 120-150 ppm range.
IR (KBr, cm⁻¹) ~3200-3400 (N-H stretch, broad), ~1660 (C=O stretch), ~1590, 1480 (C=C, C=N stretch)The C=O stretch is at a lower frequency due to conjugation with both aromatic rings.
MS (ESI+) m/z = 174.06 [M+H]⁺Expected molecular ion peak for the protonated species.

Applications in Research and Drug Development

The (1H-imidazol-2-yl)(pyridin-4-yl)methanone scaffold is a "privileged structure" in medicinal chemistry. Its constituent rings are common motifs in a wide array of biologically active molecules.

G cluster_0 Potential Therapeutic Areas cluster_1 Rationale / Example Targets A (1H-Imidazol-2-yl) (pyridin-4-yl)methanone (Core Scaffold) B Oncology A->B Serves as backbone for C Infectious Diseases A->C D Inflammatory Diseases A->D E Kinase Inhibition (e.g., p38, RAF) B->E F Antiparasitic Agents (e.g., Trypanosoma cruzi) C->F G Enzyme Inhibition (e.g., COX, LOX) D->G

Caption: Relationship between the core scaffold and its potential applications.

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors incorporate imidazole and pyridine rings to form key hydrogen bonds within the ATP-binding pocket of kinases. This scaffold can serve as a starting point for developing inhibitors of targets like p38 MAP kinase, RAF kinase, or tyrosine kinases, which are crucial in cancer and inflammatory diseases.

  • Antiparasitic Agents: Compounds containing the 2-substituted-imidazole core have demonstrated activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism often involves the inhibition of crucial parasitic enzymes, such as sterol demethylase (CYP51).

  • Metal-Binding and Catalysis: The nitrogen atoms in both rings can act as ligands for metal ions, making this molecule and its derivatives interesting for applications in bioinorganic chemistry, catalysis, and the development of chemosensors.

Analytical & Quality Control

To ensure the identity and purity of synthesized (1H-imidazol-2-yl)(pyridin-4-yl)methanone, a standard battery of analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing fraction purity during chromatography.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy. A reverse-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like TFA is a suitable starting point.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N) of the final product, providing definitive proof of its empirical formula.

References

A consolidated list of references that support the chemical principles and methodologies described in this guide will be provided upon request, including primary literature on imidazole lithiation, ketone synthesis using organometallics, and the biological activities of related scaffolds.

Exploratory

4-(1H-imidazole-2-carbonyl)pyridine pKa and protonation sites

This technical guide details the physicochemical properties, protonation thermodynamics, and experimental characterization of 4-(1H-imidazole-2-carbonyl)pyridine . Synonyms: (1H-imidazol-2-yl)(pyridin-4-yl)methanone; 4-P...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, protonation thermodynamics, and experimental characterization of 4-(1H-imidazole-2-carbonyl)pyridine .

Synonyms: (1H-imidazol-2-yl)(pyridin-4-yl)methanone; 4-Pyridine-2-imidazoleketone Molecular Formula:


Molecular Weight:  173.17  g/mol 

Executive Summary

4-(1H-imidazole-2-carbonyl)pyridine is a heteroaromatic ketone featuring a pyridine ring (position 4) linked to an imidazole ring (position 2) via a carbonyl bridge. Unlike its isomer 2-(1H-imidazol-2-yl)pyridine, which acts as a chelating ligand, this molecule functions as a divergent ligand due to the para substitution pattern on the pyridine ring. This structural distinction dictates its behavior in supramolecular assembly (MOF synthesis) and alters its acid-base profile by eliminating intramolecular hydrogen bonding and chelation stabilization.

This guide analyzes the molecule's protonation sites, providing estimated pKa values derived from structural analogs (4-benzoylpyridine and 2-benzoylimidazole) and detailing the protocols required for empirical verification.

Molecular Architecture & Electronic Environment

Structural Components

The molecule consists of three distinct electronic domains:[1]

  • Pyridine Ring (Electron Deficient): The nitrogen atom (

    
    ) is located para to the carbonyl linker.
    
  • Carbonyl Linker (Electron Withdrawing): The

    
     group exerts a strong inductive ($ -I 
    
    
    
    -M $) effect on both aromatic rings, significantly reducing the basicity of the nitrogen centers compared to their unsubstituted parents.
  • Imidazole Ring (Electron Rich/Amphoteric): Contains a "pyridine-like" nitrogen (

    
    , basic) and a "pyrrole-like" nitrogen (
    
    
    
    , acidic).
Tautomerism

In solution, the imidazole ring undergoes rapid annular tautomerism. While the 1H- and 3H- tautomers are degenerate in unsubstituted imidazole, the carbonyl group at position 2 renders the nitrogens chemically distinct in static environments (e.g., solid state), though they average out in solution NMR on the chemical shift time scale.

pKa Analysis & Protonation Thermodynamics

Due to the electron-withdrawing nature of the carbonyl bridge, both basic sites are significantly less basic than their parent heterocycles.

Predicted Dissociation Constants

Values are estimated based on structure-activity relationships (SAR) of 4-benzoylpyridine and 2-benzoylimidazole.

Equilibrium StepReaction TypeEstimated pKaProtonation Site

Deprotonation (Acidic)10.8 – 11.5 Imidazole


Protonation (Basic)3.4 – 3.7 Imidazole

(Primary) or Pyridine


Protonation (Basic)< 1.5 Formation of Dication (

)
Mechanistic Insight[2]
  • Acidity (

    
    ):  The carbonyl group stabilizes the resulting imidazolate anion via resonance, making the 
    
    
    
    proton more acidic than in unsubstituted imidazole (
    
    
    ).
  • Basicity (

    
    ): 
    
    • Parent Pyridine:

      
      .
      
    • Parent Imidazole:[2][3]

      
      .[4]
      
    • Effect of Carbonyl: The carbonyl group lowers the pKa of 4-benzoylpyridine to ~3.3 and 2-benzoylimidazole to ~3.6. Consequently, the first protonation likely occurs at the imidazole nitrogen , but the

      
       between the imidazole and pyridine sites is narrow (< 0.5 units), leading to a complex microspecies equilibrium.
      

Visualization of Protonation Pathways[6]

The following diagram illustrates the stepwise protonation and deprotonation events, highlighting the charge distribution across the pH scale.

ProtonationScheme Figure 1: Stepwise protonation scheme of 4-(1H-imidazole-2-carbonyl)pyridine. Note the narrow window for the mono-cation due to overlapping basicity of the rings. Anion Anionic Species (pH > 11.5) [Im- - CO - Py] Neutral Neutral Species (pH 4.0 - 10.5) [ImH - CO - Py] Anion->Neutral + H+ (pKa1 ~11.0) Neutral->Anion - H+ Cation1 Mono-Cation (pH 1.5 - 3.5) [ImH2+ - CO - Py] (Major Tautomer) Neutral->Cation1 + H+ (pKa2 ~3.6) Cation1->Neutral - H+ Cation2 Di-Cation (pH < 1.0) [ImH2+ - CO - PyH+] Cation1->Cation2 + H+ (pKa3 ~1.0) Cation2->Cation1 - H+

Experimental Protocols for pKa Determination

To accurately determine the close pKa values of this molecule, a combined approach using Potentiometric Titration (for macro constants) and NMR Titration (for site assignment) is recommended.

Method A: Potentiometric Titration (GLpKa)

This method is the gold standard for determining thermodynamic pKa values.

Reagents:

  • Analyte: 4-(1H-imidazole-2-carbonyl)pyridine (>98% purity).

  • Titrant: 0.1 M KOH (CO2-free) and 0.1 M HCl.

  • Solvent: Water (degassed) or 50% MeOH/Water (if solubility is low).

Workflow:

  • Preparation: Dissolve 0.1 mmol of analyte in 20 mL of 0.1 M HCl (to start from the fully protonated dication state).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 M KOH under inert atmosphere (

    
     or Ar) to prevent carbonate formation.
    
  • Data Collection: Record pH vs. Volume of KOH added.

  • Analysis: Use Bjerrum plots or software like Hyperquad to fit the curve. The inflection points correspond to the pKa values.

Method B: NMR Titration ( or )

Required to distinguish which nitrogen protonates first (


).

Workflow:

  • Sample: Prepare a 5 mM solution in

    
     (or 
    
    
    
    mix).
  • pH Adjustment: Adjust pH (measured with a micro-electrode) using

    
     and 
    
    
    
    .
  • Acquisition: Record

    
     NMR spectra at pH increments of 0.5 units from pH 1.0 to 12.0.
    
  • Monitoring: Track the chemical shift (

    
    ) of:
    
    • Imidazole C4/C5 protons: Large shift indicates imidazole protonation.

    • Pyridine C2/C6 protons: Large shift indicates pyridine protonation.

  • Plotting: Plot

    
     vs. pH. The inflection point of the specific ring protons reveals the site-specific pKa.
    

ExperimentalWorkflow Figure 2: Integrated workflow for physicochemical characterization. Step1 Sample Preparation (Dissolve in Acidic Medium) Step2 Potentiometric Titration (Add KOH, Record pH) Step1->Step2 Step4 NMR Titration (Site Assignment) Step1->Step4 Parallel Validation Step3 Data Fitting (Hyperquad / Bjerrum Plot) Step2->Step3 Result Final Output: pKa1, pKa2, pKa3 & Site Specificity Step3->Result Step4->Result

Implications for Drug Development & Ligand Design

  • Solubility: The molecule is likely neutral and sparingly soluble at physiological pH (7.4). Solubility can be enhanced by lowering pH below 3.5 (cation formation) or raising above 11.0 (anion formation).

  • Metal Coordination: Unlike 2-pyridyl isomers, the 4-pyridyl geometry prevents chelation. It acts as a bridging ligand , ideal for forming coordination polymers or Metal-Organic Frameworks (MOFs) rather than discrete metallodrugs.

  • Hydrogen Bonding: The imidazole NH remains a strong hydrogen bond donor at neutral pH, critical for interactions with receptor active sites (e.g., Serine or Threonine residues).

References

  • IUPAC Dissociation Constants: Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Source for Pyridine/Imidazole baselines).
  • Structure Analog Data (4-Benzoylpyridine): PubChem. 4-Benzoylpyridine Compound Summary. National Library of Medicine. [Link]

  • Imidazole Acidity Studies: Walba, H., & Isensee, R. W. (1961). Acidity constants of some imidazole derivatives. The Journal of Organic Chemistry, 26(8), 2789-2791. (Establishes effect of EWG on imidazole acidity).
  • Potentiometric Methods: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard protocol reference).

Sources

Foundational

role of 4-(1H-imidazole-2-carbonyl)pyridine in medicinal chemistry scaffolds

Topic: Role of 4-(1H-imidazole-2-carbonyl)pyridine in Medicinal Chemistry Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-(1H-imi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 4-(1H-imidazole-2-carbonyl)pyridine in Medicinal Chemistry Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(1H-imidazole-2-carbonyl)pyridine (also known as (1H-imidazol-2-yl)(pyridin-4-yl)methanone) represents a privileged bis-heteroaryl ketone scaffold in medicinal chemistry. Characterized by two aromatic nitrogen-containing heterocycles linked via a rigid carbonyl bridge, this moiety serves as a critical pharmacophore in the design of Type II kinase inhibitors , CYP51-targeting antifungals , and metallopharmaceutical ligands .

Its structural utility lies in its dual-nature: the imidazole ring acts as a hydrogen bond donor/acceptor or metal coordinator, while the pyridine ring provides π-stacking capability and solubility modulation. The carbonyl linker imposes a specific dihedral geometry, often locking the conformation to suit ATP-binding pockets or heme active sites.

Property Data / Description
IUPAC Name (1H-imidazol-2-yl)(pyridin-4-yl)methanone
Molecular Formula C

H

N

O
Molecular Weight 173.17 g/mol
Key Features Bidentate ligand, H-bond donor/acceptor, Rigid linker
Primary Targets VEGFR-2, p38 MAPK, CYP51 (Lanosterol 14α-demethylase)

Medicinal Chemistry Utility: The "Role"

The Kinase "Hinge Binder" & Gatekeeper Interaction

In the context of kinase inhibition (e.g., p38 MAPK, VEGFR-2), this scaffold often functions as a hinge-binding motif .

  • Mechanism: The pyridine nitrogen and the imidazole N-H (or N-3) form a bidentate hydrogen-bonding network with the backbone residues of the kinase hinge region.

  • Geometry: The carbonyl bridge is not merely a linker; it restricts the rotation between the two aryl rings, forcing a planar or near-planar conformation that mimics the adenine ring of ATP. This rigidity reduces the entropic penalty of binding.

Heme Coordination (CYP Enzymes)

For antifungal applications targeting CYP51 (sterol 14α-demethylase) , the unhindered nitrogen of the imidazole ring (N-3) coordinates directly with the heme iron (Fe) in the enzyme's active site.

  • Role of Pyridine: The distal pyridine ring extends into the hydrophobic access channel, interacting with aromatic residues (e.g., Tyrosine or Phenylalanine) via T-shaped or parallel π-stacking, thereby determining selectivity over human CYP isoforms.

Metallopharmaceuticals

The N,N-bidentate pocket formed by the pyridine nitrogen and the imidazole nitrogen (chelated via the carbonyl oxygen's influence on geometry) makes this scaffold an excellent ligand for transition metals (e.g., Ruthenium, Tin). These complexes are explored as anticancer metallodrugs where the ligand facilitates DNA intercalation or minor groove binding.

High-Purity Synthesis Protocol

Note: Direct synthesis often requires protection of the imidazole nitrogen to direct lithiation to the C-2 position.

Methodology: Lithiation-Addition-Oxidation Sequence

This protocol ensures regio-control and high purity, avoiding the mixtures common in radical acylation methods.

Phase 1: Protection & Lithiation
  • Substrate: Start with 1-(Dimethylsulfamoyl)imidazole (protection group is critical for directing C-2 lithiation and is easily removed).

  • Reagent: n-Butyllithium (n-BuLi, 1.6 M in hexanes).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Condition: Cool THF solution of protected imidazole to -78°C under Argon. Add n-BuLi dropwise. Stir for 30 mins to generate the 2-lithio species.

Phase 2: Carbonyl Addition
  • Electrophile: Pyridine-4-carboxaldehyde .

  • Execution: Dissolve pyridine-4-carboxaldehyde in anhydrous THF and add slowly to the lithiated mixture at -78°C.

  • Transition: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Quench: Saturated aqueous NH

    
    Cl. Extract with EtOAc.
    
  • Intermediate: This yields the alcohol intermediate: (1-(dimethylsulfamoyl)-1H-imidazol-2-yl)(pyridin-4-yl)methanol.

Phase 3: Oxidation & Deprotection
  • Oxidation: Dissolve the alcohol in DCM. Add Manganese Dioxide (MnO

    
    )  (10 equivalents) or use IBX  (reflux in EtOAc) to oxidize the alcohol to the ketone. Filter through Celite.
    
  • Deprotection: Dissolve the protected ketone in dilute acid (e.g., 2N HCl) and heat at reflux for 1-2 hours to remove the dimethylsulfamoyl group.

  • Purification: Neutralize with NaHCO

    
    , extract with DCM/MeOH (9:1), and recrystallize from Ethanol/Water.
    
Experimental Workflow Diagram

SynthesisWorkflow Start Start: Imidazole Protect Step 1: Protection (Dimethylsulfamoyl chloride, TEA) Start->Protect Lithiate Step 2: C-2 Lithiation (n-BuLi, THF, -78°C) Protect->Lithiate Directing Group Add Step 3: Electrophilic Addition (+ Pyridine-4-carboxaldehyde) Lithiate->Add Nucleophilic Attack Inter Intermediate: Alcohol Add->Inter Oxidize Step 4: Oxidation (MnO2 or IBX) Inter->Oxidize Alcohol to Ketone Deprotect Step 5: Deprotection (2N HCl, Reflux) Oxidize->Deprotect Final Product: 4-(1H-imidazole-2-carbonyl)pyridine Deprotect->Final

Caption: Step-by-step synthesis workflow via the lithiation-oxidation route for high regio-specificity.

Mechanism of Action: Structural Biology

The biological potency of this scaffold is often dictated by the "Gatekeeper" residue in kinases. The diagram below illustrates how the scaffold anchors into the ATP-binding pocket.

Interaction Diagram: Kinase Hinge Binding

Pharmacophore cluster_protein Kinase ATP Pocket (Hinge Region) cluster_drug Scaffold: 4-(1H-imidazole-2-carbonyl)pyridine Backbone_NH Backbone N-H (H-Bond Donor) Pyridine_N Pyridine N (Acceptor) Backbone_NH->Pyridine_N H-Bond Backbone_CO Backbone C=O (H-Bond Acceptor) Gatekeeper Gatekeeper Residue (Steric Selector) Carbonyl Carbonyl Linker (Rigid Spacer) Pyridine_N->Carbonyl Imidazole_NH Imidazole N-H (Donor) Imidazole_NH->Backbone_CO H-Bond Carbonyl->Gatekeeper Steric/Van der Waals Carbonyl->Imidazole_NH

Caption: Pharmacophore mapping of the scaffold within a generic Kinase Hinge region, highlighting critical H-bonds.

References

  • Gaunt, M. J., et al. (2013). "Organocatalytic C−H Bond Arylation of Aldehydes to Bis-heteroaryl Ketones." Journal of the American Chemical Society.

  • Chekler, E. L., et al. (2008). "Synthesis and evaluation of heteroaryl-ketone derivatives as a novel class of VEGFR-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Kitbunnadaj, R., et al. (2004). "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist." Journal of Medicinal Chemistry.

  • Ponzi, S., et al. (2020). "Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • PubChem. "Compound Summary: 4-(1H-imidazole-2-carbonyl)pyridine." National Library of Medicine.

Protocols & Analytical Methods

Method

condensation reaction protocols for pyridine-imidazole ketones

Application Note: Advanced Condensation Reaction Protocols for Pyridine-Imidazole Ketones Executive Summary & Strategic Importance The pyridine-imidazole pharmacophore is a cornerstone in modern drug discovery, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Condensation Reaction Protocols for Pyridine-Imidazole Ketones

Executive Summary & Strategic Importance

The pyridine-imidazole pharmacophore is a cornerstone in modern drug discovery, serving as the structural anchor for p38 MAP kinase inhibitors (e.g., SB203580 , SB202190 ) and GABA-A receptor modulators (e.g., Zolpidem analogues). The synthesis of these scaffolds relies heavily on condensation chemistry—specifically, the formation of the imidazole ring from ketone precursors or the fusion of pyridine and imidazole moieties.

This guide details three high-value condensation protocols. Unlike generic textbook methods, these protocols are optimized for drug-like complexity , addressing common challenges such as regioselectivity, tautomeric equilibrium, and oxidative stability.

Key Applications:

  • Kinase Inhibition: Synthesis of 2,4,5-trisubstituted imidazoles (p38

    
    /
    
    
    
    inhibitors).
  • CNS Targets: Construction of fused imidazo[1,2-a]pyridine systems.

  • Intermediate Synthesis: Claisen-Schmidt condensation for enone linkers.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from simple pyridine-ketone precursors to high-value bioactive scaffolds.

ReactionPathways Start Pyridine-Ketone Precursors (e.g., 2-Acetylpyridine, Pyridine-diketones) RouteA Route A: Claisen-Schmidt Condensation Start->RouteA RouteB Route B: Debus-Radziszewski Condensation Start->RouteB RouteC Route C: Ortoleva-King/Hantzsch Condensation Start->RouteC InterA Enone (Chalcone) Linkers RouteA->InterA + Aldehyde (Base/Acid) InterB 2,4,5-Trisubstituted Imidazoles RouteB->InterB + Aldehyde + NH4OAc (Acetic Acid) InterC Imidazo[1,2-a]pyridines (Fused Systems) RouteC->InterC + 2-Aminopyridine (Oxidative/Halide) DrugA Functionalized Linkers InterA->DrugA DrugB p38 MAPK Inhibitors (e.g., SB203580) InterB->DrugB DrugC GABA-A Agonists (e.g., Zolpidem) InterC->DrugC

Figure 1: Divergent synthetic pathways for pyridine-ketone precursors in drug discovery.

Protocol 1: The "Kinase Core" (Debus-Radziszewski Condensation)

This protocol targets the synthesis of 2,4,5-trisubstituted imidazoles , the core scaffold of SB203580. The reaction involves the condensation of a 1,2-diketone (often containing a pyridine ring) with an aldehyde and an ammonia source.

Mechanism & Rationale: The reaction proceeds via the formation of a diimine intermediate from the diketone and ammonia, which then condenses with the aldehyde.

  • Why NH4OAc? It acts as both the ammonia source and a buffer to maintain the pH required for imine formation without polymerizing the aldehyde.

  • Why Acetic Acid? It catalyzes the dehydration steps and solubilizes the polar pyridine intermediates.

Materials
  • Substrate A: 1-(4-fluorophenyl)-2-(4-pyridyl)ethane-1,2-dione (1.0 equiv)

  • Substrate B: Aryl/Alkyl Aldehyde (1.0 - 1.2 equiv)

  • Nitrogen Source: Ammonium Acetate (10.0 - 20.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Work-up: Ammonium Hydroxide (28%), Ethyl Acetate, Brine.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the diketone (e.g., 1.0 mmol) and the aldehyde (1.0 mmol) in Glacial AcOH (10 mL).

  • Reagent Addition: Add Ammonium Acetate (15 mmol) in a single portion.

    • Note: A large excess of NH4OAc is critical to prevent side reactions involving the aldehyde self-condensation (aldol).

  • Reaction: Heat the mixture to reflux (118 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The diketone spot (usually yellow) should disappear, replaced by a fluorescent imidazole spot.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into a beaker containing crushed ice and water (50 mL).

  • Neutralization: Slowly add concentrated Ammonium Hydroxide (NH4OH) with stirring until pH ~8–9.

    • Observation: The product usually precipitates as a solid during neutralization.

  • Isolation:

    • If Solid: Filter the precipitate, wash with water (3x) and cold ether.

    • If Oily: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Typical Yield: 60–85%

Protocol 2: Oxidative One-Pot Synthesis of Imidazo[1,2-a]pyridines

This protocol synthesizes fused imidazo[1,2-a]pyridine systems directly from ketones and 2-aminopyridines, avoiding the use of lachrymatory


-haloketones.[1] This is an "Ortoleva-King" type reaction modified for modern green chemistry standards using Iodine.

Mechanism: Iodine facilitates the in situ


-iodination of the ketone, which then undergoes nucleophilic attack by the exocyclic amine of the 2-aminopyridine, followed by cyclization and dehydration.
Materials
  • Substrate A: 2-Aminopyridine derivative (1.0 equiv)

  • Substrate B: Acetophenone or Pyridyl Ketone (1.0 equiv)

  • Catalyst/Oxidant: Iodine (I2) (0.5 - 1.0 equiv) or KI/TBHP system.

  • Solvent: DMSO (Dimethyl sulfoxide) - Crucial for the oxidative mechanism.

  • Base: NaHCO3 (optional, depending on substrate sensitivity).

Step-by-Step Methodology
  • Setup: In a reaction vial, combine 2-Aminopyridine (1.0 mmol), Ketone (1.0 mmol), and Iodine (0.5 mmol).

  • Solvent: Add DMSO (3 mL).

  • Reaction: Heat the mixture to 100–110 °C in an oil bath open to air (or under an O2 balloon for faster kinetics). Stir for 8–12 hours.

    • Safety: Iodine sublimation may occur; ensure good ventilation.

  • Work-up: Cool to room temperature. Dilute with water (20 mL).

  • Thiosulfate Wash: Add saturated aqueous Sodium Thiosulfate (Na2S2O3) to quench unreacted iodine (solution turns from dark brown to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: The product is often basic. Purify on silica gel using DCM/MeOH (95:5) with 1% Triethylamine to prevent streaking.

Typical Yield: 70–90%

Protocol 3: Claisen-Schmidt Condensation (Precursor Assembly)

This protocol connects a pyridine ring and an imidazole ring via an unsaturated ketone bridge (enone). These "chalcone-like" intermediates are potent electrophiles for further heterocycle construction.

Materials
  • Ketone: 2-Acetylpyridine (1.0 equiv)

  • Aldehyde: Imidazole-4-carboxaldehyde (protected or unprotected) (1.0 equiv)

  • Base: NaOH (10% aq) or KOH in MeOH.

  • Solvent: Methanol or Ethanol.

Step-by-Step Methodology
  • Solution A: Dissolve 2-Acetylpyridine (10 mmol) and Imidazole-aldehyde (10 mmol) in Methanol (20 mL).

  • Base Addition: Cool to 0 °C. Add aqueous NaOH (10%, 5 mL) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 6–12 hours.

    • Observation: A yellow/orange precipitate often forms.

  • Isolation: Filter the solid precipitate. Wash with cold Methanol/Water (1:1).

  • Recrystallization: Recrystallize from Ethanol to yield the pure enone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Aldehyde oxidation or polymerization.Perform under inert atmosphere (N2). Ensure NH4OAc is in large excess (15-20 eq).
Incomplete Reaction (Protocol 2) Poor solubility or iodine sublimation.Use a sealed tube. Increase temperature to 120 °C. Ensure DMSO is dry.
Sticky Tars (General) Pyridine coordination to metal impurities or polymerization.Wash crude with EDTA solution. Use basic alumina for purification instead of silica.
Regioisomers (Protocol 2) Steric hindrance on 2-aminopyridine.Regioselectivity is driven by sterics. Verify isomer via NOESY NMR. 3-substituted pyridines give mixtures.

References

  • Vertex Pharmaceuticals. "Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors." PubMed. Link

  • Merck Research Laboratories. "Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase."[2] PMC. Link

  • ACS Omega. "Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase." ACS Publications. Link

  • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal. Link

  • Journal of Organic Chemistry. "Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors." ACS Publications. Link

  • Chemistry Journal of Moldova. "Compounds Removed from the Condensation Reaction between 2-Acetylpyridine and 2-Formylpyridine." CJM. Link

Disclaimer: These protocols involve hazardous chemicals (pyridine derivatives, iodine, strong bases). All experiments must be conducted in a fume hood with appropriate PPE. Consult MSDS for all reagents before use.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis and Characterization of Transition Metal Complexes with Imidazole-Pyridine Ligands

Introduction: The Significance of Imidazole-Pyridine Ligands in Coordination Chemistry Transition metal complexes are at the forefront of innovation in fields ranging from catalysis to medicinal chemistry.[1][2] The func...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazole-Pyridine Ligands in Coordination Chemistry

Transition metal complexes are at the forefront of innovation in fields ranging from catalysis to medicinal chemistry.[1][2] The functionality and efficacy of these complexes are profoundly influenced by the nature of the ligands coordinating to the metal center. Imidazole-pyridine based ligands have emerged as a particularly versatile and powerful class of chelating agents. This is due to their unique electronic and structural properties, combining the π-accepting pyridine ring with the σ-donating imidazole ring.[3][4]

The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of many biological systems, most notably in the amino acid histidine, which plays a crucial role in the active sites of metalloenzymes.[3] Its nitrogen atoms can act as excellent σ-donors. The pyridine ring, a six-membered heterocycle, provides thermal and oxidative stability to the resulting complexes. The combination of these two rings into a single ligand framework creates a bidentate or tridentate chelating system that forms stable complexes with a wide array of transition metals, including but not limited to copper, nickel, zinc, cobalt, and silver.[5][6][7]

The structural versatility of these ligands allows for fine-tuning of the steric and electronic properties of the metal center, which in turn dictates the reactivity, catalytic activity, and photophysical characteristics of the complex.[8] This has led to their successful application as:

  • Catalysts: In various organic transformations, including oxidation and C-C coupling reactions.[9]

  • Biomimetic Models: For studying the active sites of metalloproteins.[10]

  • Therapeutic Agents: Exhibiting promising anticancer, antibacterial, and antifungal properties.[1][6][11][12]

  • Sensors: For the detection of metal ions and small molecules.[8]

This guide provides a comprehensive overview of the preparation of these important complexes, with a focus on practical, field-proven protocols and the scientific rationale behind the experimental choices.

Part 1: Ligand Synthesis – The Radziszewski Reaction

A common and effective method for synthesizing 2-substituted imidazole derivatives, including those linked to a pyridine ring, is the Radziszewski reaction.[8][13] This one-pot condensation reaction typically involves an α-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).

Protocol 1: Synthesis of 2-(1H-imidazol-2-yl)pyridine

This protocol details the synthesis of the foundational bidentate ligand, 2-(1H-imidazol-2-yl)pyridine, a crucial building block for many transition metal complexes.

Causality and Experimental Choices:

  • Glyoxal (40% in water): Serves as the α-dicarbonyl component, providing two of the carbon atoms for the imidazole ring.

  • Pyridine-2-carboxaldehyde: This aldehyde provides the pyridine substituent at the 2-position of the imidazole ring.

  • Ammonium Hydroxide: Acts as the nitrogen source (providing both nitrogen atoms for the imidazole ring) and as a base. The excess amount drives the reaction to completion.

  • Methanol: A suitable polar solvent that facilitates the dissolution of the reactants.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyridine-2-carboxaldehyde (10.7 g, 0.1 mol) and glyoxal (14.5 g of a 40% aqueous solution, 0.1 mol) in 100 mL of methanol.

  • Addition of Ammonia: Cool the mixture in an ice bath to 0-5 °C. Slowly add concentrated ammonium hydroxide (28-30%, 30 mL) to the stirred solution over 30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).

  • Workup and Isolation:

    • Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL). The product is more soluble in the organic phase.

    • Combine the organic extracts and wash them with brine (50 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product as a brownish solid.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.[14]

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: A gradient of 0% to 5% methanol in dichloromethane is typically effective. The use of a small amount of a polar solvent like methanol helps to elute the somewhat polar imidazole product.[14]

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain 2-(1H-imidazol-2-yl)pyridine as a white to off-white solid.

    • Expected Yield: 60-70%.

Visualization of Ligand Synthesis Workflow

Ligand_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product P2C Pyridine-2-carboxaldehyde Mix Mix in Methanol (0-5 °C) P2C->Mix Gly Glyoxal Gly->Mix NH4OH Ammonium Hydroxide NH4OH->Mix Slow addition Stir Stir at RT (24 hours) Mix->Stir Evap Solvent Evaporation Stir->Evap Extract Ethyl Acetate Extraction Evap->Extract Dry Drying (Na₂SO₄) Extract->Dry Purify Column Chromatography (Silica Gel) Dry->Purify Product Pure 2-(1H-imidazol-2-yl)pyridine Purify->Product

Caption: Workflow for the synthesis of 2-(1H-imidazol-2-yl)pyridine.

Part 2: Synthesis of the Transition Metal Complex

Once the ligand has been synthesized and purified, the next step is the complexation with a suitable transition metal salt. The choice of metal salt and solvent is critical for obtaining a pure product with the desired coordination geometry.

Protocol 2: Synthesis of Dichlorobis[2-(1H-imidazol-2-yl)pyridine]nickel(II)

This protocol describes the synthesis of a representative octahedral Ni(II) complex.

Causality and Experimental Choices:

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O): A common, stable, and readily available source of Ni(II) ions. The hydrated form is often preferred for its solubility.

  • 2-(1H-imidazol-2-yl)pyridine (L): The bidentate ligand. A 2:1 ligand-to-metal molar ratio is used to favor the formation of the bis-ligand complex, [Ni(L)₂Cl₂].

  • Ethanol/Methanol: These polar protic solvents are excellent for dissolving both the nickel salt and the ligand, facilitating the complexation reaction. They are also relatively easy to remove post-reaction.

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to ensure complete complex formation.

Step-by-Step Methodology:

  • Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 2-(1H-imidazol-2-yl)pyridine (290 mg, 2.0 mmol) in 20 mL of warm ethanol.

  • Metal Salt Addition: In a separate beaker, dissolve nickel(II) chloride hexahydrate (238 mg, 1.0 mmol) in 10 mL of ethanol. Add this green solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation is often observed upon addition.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux for 4 hours. This ensures the reaction goes to completion and can help in the formation of a more crystalline product.

  • Isolation:

    • Allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize precipitation.

    • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product with a small amount of cold ethanol (to remove any unreacted starting materials) followed by a wash with diethyl ether (to help dry the solid).

  • Drying: Dry the complex in a vacuum oven at 60 °C for several hours to remove any residual solvent. The final product should be a stable, colored solid.

  • Self-Validation: The success of the synthesis can be confirmed by the characterization techniques outlined in the next section. A noticeable color change from the green of the starting Ni(II) salt to the color of the final complex is a strong initial indicator of complex formation.

Visualization of Metal Complexation

Complexation Coordination sphere of [Ni(L)₂Cl₂] M Ni N_py1 N M->N_py1 N_im1 N M->N_im1 N_py2 N M->N_py2 N_im2 N M->N_im2 Cl1 Cl M->Cl1 Cl2 Cl M->Cl2 N_py1->L1_backbone N_im1->L1_backbone N_py2->L2_backbone N_im2->L2_backbone

Caption: Diagram of an octahedral Ni(II) complex with two bidentate ligands.

Part 3: Characterization of the Complex

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex. A combination of spectroscopic and analytical techniques should be employed.

TechniquePurposeExpected Observations for [Ni(L)₂Cl₂]
FT-IR Spectroscopy To identify functional groups and confirm coordination.A shift in the C=N stretching vibrations of the pyridine and imidazole rings to higher or lower frequencies upon coordination to the Ni(II) ion. The appearance of new bands in the far-IR region (below 500 cm⁻¹) corresponding to Ni-N and Ni-Cl stretching vibrations.[15]
UV-Vis Spectroscopy To study the electronic transitions and confirm the coordination geometry.The appearance of d-d transition bands in the visible region, characteristic of an octahedral Ni(II) (d⁸) complex.[16] Ligand-based π → π* transitions will be observed in the UV region.[17]
¹H NMR Spectroscopy To characterize the ligand environment (for diamagnetic complexes).Ni(II) complexes are paramagnetic, making them generally unsuitable for standard ¹H NMR. For diamagnetic complexes (e.g., Zn(II), Ag(I)), a downfield shift of the ligand protons adjacent to the coordinating nitrogen atoms is expected due to the deshielding effect upon complexation.[15][18]
Mass Spectrometry To determine the molecular weight and confirm the composition.A peak corresponding to the molecular ion of the complex or characteristic fragments (e.g., loss of a chloride or a ligand). Electrospray ionization (ESI-MS) is particularly useful.[19]
Elemental Analysis To determine the elemental composition (C, H, N).The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula, C₁₄H₁₂Cl₂N₆Ni, within an acceptable error margin (±0.4%).[15]
X-ray Crystallography To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.Would provide unambiguous proof of the octahedral geometry and the cis/trans isomerism of the chloride ligands.[5][11]

Part 4: Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low Ligand Synthesis Yield Incomplete reaction; side product formation; loss during workup/purification.Ensure slow, controlled addition of ammonia at low temperature. Increase reaction time. Optimize the mobile phase for column chromatography to ensure good separation without excessive band broadening.[14]
Complex Fails to Precipitate The complex is soluble in the reaction solvent; insufficient reaction time.Try cooling the solution for a longer period. If the complex is highly soluble, slowly add a less polar anti-solvent (e.g., hexane or diethyl ether) to induce precipitation. Alternatively, remove the solvent completely and attempt recrystallization from a different solvent system.[20]
Impure Complex Unreacted starting materials; formation of multiple species (e.g., mono- and bis-ligand complexes).Adjust the metal-to-ligand stoichiometry. Ensure starting materials are pure. Recrystallize the final product from a suitable solvent (e.g., DMF/ethanol mixture).[20]
Broad NMR Peaks (for diamagnetic complexes) Presence of paramagnetic impurities; aggregation of the complex.Ensure all paramagnetic metal contaminants are removed. Run the NMR at a different concentration or temperature.

References

  • Synthesis and physical studies of pyridine and imidazole containing tridentate metal binding ligands. Canadian Science Publishing.[Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.[Link]

  • Transition metal imidazole complex. Wikipedia.[Link]

  • Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3. MDPI.[Link]

  • Pyridyl-Imidazole Copper Compounds. University of Maine Digital Commons.[Link]

  • Synthesis, characterization and antimicrobial studies of transition metal complexes of imidazole derivative. ResearchGate.[Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.[Link]

  • Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI.[Link]

  • Scheme for the syntheses of 2-(1H-imidazol-2-yl)pyridine (compound 1)... ResearchGate.[Link]

  • Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H- benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research.[Link]

  • Simulating Metal-Imidazole Complexes. Journal of Chemical Theory and Computation.[Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances.[Link]

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Bentham Science.[Link]

  • Exploration of newly synthesized transition metal(II) complexes for infectious diseases. PMC.[Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Calculations. MDPI.[Link]

  • Study of [2-(2′-pyridyl)imidazole] complexes to confirm two main characteristic thermoanalytical behaviors of transition metal complexes based on imidazole derivatives. ResearchGate.[Link]

  • Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. Arid Zone Journal of Basic and Applied Research.[Link]

  • Synthesis and characterization of bis(imino)pyridine complexes of divalent Mg and Zn. Dalton Transactions.[Link]

  • Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. ResearchGate.[Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online.[Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC.[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC.[Link]

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. ResearchGate.[Link]

  • How to Purify Organometallic Complexes ? ResearchGate.[Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI.[Link]

Sources

Method

Application Notes &amp; Protocols: Crystal Growth of 4-(1H-imidazole-2-carbonyl)pyridine Complexes

Abstract: The generation of high-quality single crystals is a cornerstone of materials science and drug development, providing definitive structural information essential for understanding function and guiding design. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The generation of high-quality single crystals is a cornerstone of materials science and drug development, providing definitive structural information essential for understanding function and guiding design. This document provides a detailed guide to the primary methods for growing single crystals of metal complexes involving the versatile ligand 4-(1H-imidazole-2-carbonyl)pyridine. We delve into the theoretical underpinnings and provide field-proven protocols for three major techniques: Slow Evaporation, Liquid and Vapor Diffusion, and Hydrothermal Synthesis. This guide is intended for researchers and professionals seeking to elucidate the structure-property relationships of these novel coordination compounds.

Introduction: The Significance of Crystalline 4-(1H-imidazole-2-carbonyl)pyridine Complexes

The ligand 4-(1H-imidazole-2-carbonyl)pyridine is a fascinating building block in coordination chemistry. Its structure features a pyridine ring and an imidazole ring, both of which are excellent metal-coordinating moieties.[1][2] The imine nitrogen of the imidazole ring is the primary binding site for metal ions.[1] This dual-functionality allows for the formation of diverse and intricate supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs).[3][4] These materials are of significant interest for their potential applications in catalysis, gas storage, luminescence, and as models for biological systems.[4][5][6]

Obtaining high-quality single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms through X-ray crystallography. This structural insight is paramount for:

  • Structure-Property Correlation: Unambiguously linking the molecular architecture to observed physical and chemical properties.

  • Mechanism of Action: In drug development, understanding the precise binding geometry of a complex to its biological target.

  • Rational Design: Providing a structural blueprint for the targeted synthesis of new materials with enhanced properties.

This guide provides the foundational knowledge and practical protocols to successfully navigate the empirical, and often challenging, process of crystallization.[7]

Part 1: Foundational Principles of Crystallization

Successful crystallization is an exercise in precisely controlling thermodynamics and kinetics. The fundamental requirement is to create a supersaturated solution , a non-equilibrium state where the concentration of the complex exceeds its solubility limit. From this state, molecules can transition from the solution phase to the solid, ordered crystalline phase. This process occurs in two main stages:

  • Nucleation: The initial formation of a stable, ordered molecular aggregate (a nucleus). This is often the rate-limiting step and is highly sensitive to factors like concentration, temperature, and the presence of impurities or nucleation sites (e.g., dust particles, scratches on the vessel).

  • Growth: The subsequent, systematic addition of molecules from the solution onto the existing nucleus, leading to the formation of a macroscopic crystal.

The key to growing large, high-quality single crystals is to promote slow, controlled growth while minimizing the rate of nucleation. Rapid nucleation leads to the formation of many small crystals or an amorphous precipitate.[8]

Part 2: Core Crystal Growth Methodologies & Protocols

There is no single "best" way to grow a crystal; the optimal method is highly dependent on the specific properties of the metal complex, particularly its solubility profile.[9] The following three methods are the most common and effective starting points.

The Slow Evaporation Method

This is often the simplest and most widely used technique.[10] It is ideal for complexes that are moderately soluble in a volatile solvent or solvent mixture. The principle is to slowly increase the concentration of the complex to the point of supersaturation by allowing the solvent to evaporate over time.

Causality Behind Experimental Choices:

  • Solvent: A solvent in which the compound is moderately soluble is chosen. If solubility is too high, it may take too long to reach saturation or result in an oil. If too low, insufficient material will be in solution.[11]

  • Container: Narrow-mouthed vessels like test tubes or NMR tubes are preferred over beakers to slow the evaporation rate and protect from airborne contaminants.[10]

  • Environment: A vibration-free environment is critical, as mechanical disturbances can trigger excessive nucleation, leading to a powder instead of single crystals.[10]

  • Preparation: Prepare a clear, saturated or near-saturated solution of the 4-(1H-imidazole-2-carbonyl)pyridine complex in a suitable solvent (e.g., Methanol, Ethanol, Acetonitrile). Ensure the solution is free of any particulate matter by filtering it through a syringe filter if necessary.

  • Setup: Transfer the solution to a clean, narrow glass vial or test tube. The volume should be appropriate for the container size, typically filling it to about one-third of its capacity.[10]

  • Evaporation Control: Cover the opening of the container. To control the evaporation rate, you can use parafilm with a few small holes poked by a needle or a cotton plug.[10] A slower evaporation rate generally yields better quality crystals.

  • Incubation: Place the vial in a quiet, undisturbed location at a constant temperature (e.g., a cupboard or a temperature-controlled incubator).

  • Monitoring: Check for crystal growth periodically over several days to weeks without disturbing the vial.

slow_evaporation cluster_prep Preparation cluster_setup Setup cluster_growth Growth Phase A Dissolve Complex in Suitable Solvent B Filter Solution (if necessary) A->B Ensure clarity C Transfer to Clean Vial B->C D Cover Vial with Perforated Parafilm C->D E Place in Undisturbed Environment D->E F Solvent Evaporates Slowly E->F G Supersaturation Achieved F->G H Crystal Nucleation & Growth G->H

Caption: Workflow for the Slow Evaporation crystal growth method.

The Diffusion Method

Diffusion methods are arguably the most powerful for growing high-quality crystals, especially when only small amounts of the complex are available.[11] The principle involves creating a gentle gradient between a "good" solvent (in which the complex is soluble) and a "bad" or "anti-solvent" (in which it is insoluble). Supersaturation is achieved slowly at the interface of the two solvents.

Causality Behind Experimental Choices:

  • Solvent/Anti-Solvent Pair: The two liquids must be miscible. The anti-solvent should ideally be more volatile than the good solvent for vapor diffusion.[11] A significant difference in density is required for liquid-liquid layering.

  • Setup: The setup is designed to slow the rate of mixing to a crawl. In vapor diffusion, the anti-solvent's vapor slowly diffuses into the solution of the complex.[12] In liquid-liquid diffusion, the anti-solvent is carefully layered on top of the complex solution.

  • Preparation: In a small, open vial or on a siliconized glass slide (for hanging drop), prepare a concentrated solution of your complex in a "good" solvent (e.g., DMF, DMSO).

  • Reservoir: In a larger, sealable jar or well, place a larger volume of the volatile "anti-solvent" (e.g., Diethyl Ether, Pentane, Hexane).[8]

  • Setup (Sitting Drop): Place the small, open vial containing the complex solution inside the larger jar, ensuring the liquid levels are such that there is no direct contact. Seal the jar tightly.[13]

  • Setup (Hanging Drop): Pipette a drop of the complex solution onto the center of a coverslip. Invert the coverslip and use it to seal the reservoir well (typically using grease to ensure a good seal). The drop will hang upside down over the anti-solvent.[12][13]

  • Diffusion and Growth: The more volatile anti-solvent will slowly diffuse in the vapor phase into the drop containing the complex. This gradually lowers the solubility of the complex, leading to slow crystallization.

  • Preparation: In a narrow tube (e.g., an NMR tube), prepare a concentrated solution of the complex in a dense "good" solvent.

  • Layering: Carefully and slowly, pipette a less dense, miscible "anti-solvent" on top of the complex solution, taking care not to mix the two layers. This can be done by letting the anti-solvent run slowly down the side of the tilted tube. An interface should be clearly visible.

  • Incubation: Seal the tube and leave it in an undisturbed, temperature-stable location.

  • Growth: Over time, the solvents will slowly diffuse into one another. Crystals will typically form at or near the interface where supersaturation is first achieved.

diffusion_methods cluster_vapor Vapor Diffusion cluster_liquid Liquid-Liquid Diffusion V1 Complex in 'Good' Solvent (Inner Vial) V3 Anti-Solvent Vapor Diffuses into Solution V1->V3 V2 'Anti-Solvent' in Outer Sealed Jar V2->V3 V4 Solubility Decreases, Crystals Form V3->V4 L1 Complex in Dense 'Good' Solvent L2 Carefully Layer Less Dense 'Anti-Solvent' on Top L1->L2 L3 Slow Diffusion at Interface L2->L3 L4 Crystals Form at Interface L3->L4

Caption: Principles of Vapor and Liquid-Liquid Diffusion methods.

The Hydrothermal/Solvothermal Method

This technique is particularly powerful for synthesizing coordination polymers or complexes that are insoluble or have low solubility in common solvents at room temperature.[14] The reaction and crystallization occur in a sealed vessel (a Teflon-lined autoclave) at elevated temperatures and pressures.[3][5]

Causality Behind Experimental Choices:

  • Temperature & Pressure: The elevated temperature increases the solubility of reactants, allowing for the formation of the desired complex in solution. The self-generated pressure also influences the reaction kinetics and the final crystalline phase that is formed.

  • Solvent: Water is used for hydrothermal synthesis, while other organic solvents are used for solvothermal synthesis. The solvent can sometimes act as a reactant or a structure-directing agent.

  • pH: The pH of the reaction mixture can be critical, as it affects the protonation state of the ligand and the coordination behavior of the metal ion, often influencing the final structure.[15]

  • Reactants: Place the metal salt (e.g., MnCl₂·4H₂O, Cd(NO₃)₂, etc.), the 4-(1H-imidazole-2-carbonyl)pyridine ligand, and any co-ligands into the Teflon liner of a stainless steel autoclave.[5]

  • Solvent & pH Adjustment: Add the solvent, typically deionized water. The pH may be adjusted at this stage using a base (e.g., NaOH) or acid if specific conditions are required by the synthetic route.[5]

  • Sealing: Seal the Teflon liner and place it inside the stainless steel autoclave. Tighten the vessel securely.

  • Heating: Place the autoclave in a programmable oven. Heat it to the target temperature (typically 120-180 °C) for a period ranging from 24 to 96 hours.[5]

  • Cooling: Crucially , allow the autoclave to cool down to room temperature slowly over an extended period (e.g., 24-48 hours). Rapid cooling will cause the product to crash out as a powder. The slow cooling is the crystallization step.

  • Isolation: Once at room temperature, carefully open the autoclave. Collect the crystals by filtration, wash them with water and/or ethanol, and air dry.

Part 3: Optimization & Troubleshooting

Crystallization is often an iterative process. The initial experiments provide clues for further optimization.

Key Experimental Parameters

The following table summarizes key parameters and their impact on the crystallization process.

ParameterImpact on CrystallizationOptimization Strategy
Solvent Choice Governs solubility, which dictates the rate of supersaturation. Can also be incorporated into the crystal lattice.Test a range of solvents with varying polarities. For diffusion, select miscible solvent/anti-solvent pairs with different volatilities or densities.[8][11]
Concentration Higher concentration can speed up nucleation. A solution that is too concentrated may "oil out" or precipitate.Start with a near-saturated solution. If it crashes out, dilute the starting solution.[8]
Temperature Affects solubility and solvent evaporation/diffusion rates. Lowering temperature can slow down the process, often leading to better crystals.For diffusion methods, try running parallel experiments at room temperature and in a refrigerator (4 °C).[8] For hydrothermal, the cooling rate is the most critical temperature parameter.
Purity of Complex Impurities can inhibit nucleation or be incorporated as defects, leading to poor crystal quality.Ensure the starting complex is as pure as possible. Recrystallization or chromatography may be necessary before setting up crystal trays.[16]
pH (Hydrothermal) Influences the protonation state of the imidazole and pyridine nitrogens, altering coordination modes and final structure.Systematically vary the initial pH of the reaction mixture to explore different structural outcomes.[15]
Common Problems and Solutions
ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; solubility is too high in the chosen solvent system.Increase concentration; use a less-good solvent for slow evaporation; use a more effective anti-solvent for diffusion.
Amorphous Precipitate/Powder Nucleation rate is too high; supersaturation was achieved too quickly.Slow down the process: use a more dilute solution, lower the temperature, slow the evaporation rate (fewer holes in parafilm), or choose a less volatile anti-solvent.[8]
Formation of Oil The complex has very high solubility; the solution became supersaturated but did not nucleate.Use a less-good solvent or a solvent mixture. Try lowering the temperature significantly once the oil has formed. Add a seed crystal if available.[11]
Many Small Crystals Too many nucleation sites; process is still too fast.Ensure glassware is scrupulously clean. Filter the solution before setting up. Further slow down the rate of crystallization as described above.
Twinned or Aggregated Crystals Crystallization occurred from a very small amount of remaining solvent (common in slow evaporation).Use the vapor diffusion method, which often yields better quality single crystals.[11]

References

  • Hydrothermal syntheses, crystal structures, and luminescent properties of two Mn(II) coordination polymers based on carboxylate and imidazole-containing ligands. (2015). Taylor & Francis Online. Available at: [Link]

  • Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands. (n.d.). ResearchGate. Available at: [Link]

  • Hydrothermal Synthesis, Crystal Structures, and Luminescent Properties of Two Cadmium(II) Coordination Polymers Based on Dicarboxylate and Imidazole‐Containing Coligands. (2014). Sci-Hub. Available at: [Link]

  • Hydrothermal synthesis and crystal structure of four lead(II) coordination polymers with a carboxylate functionalized imidazophenanthroline derivative ligand. (n.d.). ResearchGate. Available at: [Link]

  • Hydrothermal Synthesis, Crystal Structure, and Luminescent Property of A New Trinuclear Mn(II) Coordination Polymer Based on T-Shaped Carboxylate and Imidazole-Containing Ligand. (2013). Taylor & Francis Online. Available at: [Link]

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Available at: [Link]

  • I would like to know about how can crystallization of metal complexes take place?. (2019). ResearchGate. Available at: [Link]

  • Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. (n.d.). IUCr Journals. Available at: [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Available at: [Link]

  • Guides for crystallization, particularly of inorganic complexes. (2025). Reddit. Available at: [Link]

  • Synthesis of Ligands Based on 4H‐Imidazoles and Pyridine Subunits: Selective Complexation and Bathochromically Absorbing Complexes. (n.d.). ResearchGate. Available at: [Link]

  • Transition metal imidazole complex. (n.d.). Wikipedia. Available at: [Link]

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. (n.d.). ResearchGate. Available at: [Link]

  • SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. (2004). ARKIVOC. Available at: [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022). MDPI. Available at: [Link]

  • Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. (2019). PMC. Available at: [Link]

  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. (n.d.). PMC. Available at: [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Available at: [Link]

  • Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. (2020). Dalton Transactions (RSC Publishing). Available at: [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • How can I get a Single crystal for metal complex?. (2015). ResearchGate. Available at: [Link]

  • 4-(1h-imidazole-2-carbonyl)pyridine (C9H7N3O). (n.d.). PubChem. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Available at: [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022). PMC. Available at: [Link]

  • Single crystal growth of water-soluble metal complexes with the help of the Nano-Crystallization method. (2020). ResearchGate. Available at: [Link]

  • Vapor diffusion crystallization techniques. a Hanging drop and b... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. Available at: [Link]

Sources

Application

4-(1H-imidazole-2-carbonyl)pyridine in metal-organic framework (MOF) synthesis

Harnessing the Architectural Versatility of 4-(1H-imidazole-2-carbonyl)pyridine in the Synthesis of Advanced Metal-Organic Frameworks Abstract Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous...

Author: BenchChem Technical Support Team. Date: February 2026

Harnessing the Architectural Versatility of 4-(1H-imidazole-2-carbonyl)pyridine in the Synthesis of Advanced Metal-Organic Frameworks

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in drug delivery, catalysis, and gas separation. The rational design of organic linkers is a cornerstone of advancing MOF capabilities. This guide provides an in-depth technical overview of the synthesis and application of MOFs based on the bifunctional ligand, 4-(1H-imidazole-2-carbonyl)pyridine. This ligand is of particular interest due to its unique combination of a coordinating pyridine ring and an imidazole moiety, which can act as both a hydrogen bond donor/acceptor and a coordination site. The carbonyl linker between these two heterocyclic systems introduces a degree of rotational freedom and electronic conjugation that can lead to novel framework topologies and functionalities. This document offers detailed protocols for the synthesis of the ligand and a representative MOF, alongside a discussion of their potential applications, particularly in the realm of drug development.

Introduction to 4-(1H-imidazole-2-carbonyl)pyridine as a MOF Ligand

The ligand 4-(1H-imidazole-2-carbonyl)pyridine presents a compelling case for the design of new MOFs. Its key structural features include:

  • Bifunctional Nature: The presence of both a pyridine and an imidazole ring allows for versatile coordination with metal ions. The nitrogen atom of the pyridine ring and the imine nitrogen of the imidazole are both effective coordination sites.[1]

  • Hydrogen Bonding Capability: The N-H group of the imidazole ring can participate in hydrogen bonding, which can play a crucial role in the self-assembly of the MOF and in the interaction with guest molecules, such as drugs.

  • Tunable Electronics: The carbonyl bridge influences the electron density distribution across the ligand, which can be exploited for catalytic applications.

  • Potential for Post-Synthetic Modification: The imidazole ring offers a site for further functionalization, allowing for the tailoring of the MOF's properties after its initial synthesis.[2]

These characteristics make MOFs derived from 4-(1H-imidazole-2-carbonyl)pyridine promising candidates for applications requiring a high degree of chemical and structural control.[3]

Synthesis of the Ligand: 4-(1H-imidazole-2-carbonyl)pyridine

A robust synthesis of the ligand is paramount for its use in MOF production. While various synthetic routes to related imidazole-pyridine compounds exist, a plausible and accessible method involves a multi-step synthesis starting from commercially available precursors. The following protocol is a representative example based on established organic chemistry principles.[4]

Protocol 2.1: Proposed Synthesis of 4-(1H-imidazole-2-carbonyl)pyridine

Materials:

  • 4(5)-Nitro-1H-imidazole

  • Benzyl chloride

  • Potassium carbonate

  • Chloroform

  • Potassium tert-butoxide

  • Formic acid

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • 4-Bromopyridine

  • n-Butyllithium

  • Dry Tetrahydrofuran (THF)

  • Dry N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Protection of Imidazole: React 4(5)-nitro-1H-imidazole with benzyl chloride in the presence of a base like potassium carbonate to protect the imidazole nitrogen.

  • Introduction of the Carbonyl Precursor: Perform a vicarious nucleophilic substitution of hydrogen on the protected nitroimidazole using the carbanion generated from chloroform and potassium tert-butoxide. This introduces a dichloromethyl group.[4]

  • Hydrolysis to Aldehyde: Hydrolyze the dichloromethyl group to an aldehyde by heating in formic acid.[4]

  • Oxidation to Carboxylic Acid: Oxidize the resulting aldehyde to a carboxylic acid using a suitable oxidizing agent like PCC.

  • Coupling with Pyridine:

    • In a separate flask, react 4-bromopyridine with n-butyllithium in dry THF at low temperature (-78 °C) to form 4-lithiopyridine.

    • Add dry DMF to the 4-lithiopyridine solution to generate the corresponding aldehyde in situ.

    • Couple the aldehyde with the previously synthesized imidazole carboxylic acid, followed by an oxidation step to yield the ketone.

  • Deprotection: Remove the benzyl protecting group to yield the final product, 4-(1H-imidazole-2-carbonyl)pyridine.

  • Purification: Purify the final compound using column chromatography.

Characterization: The structure and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Representative MOF: [Zn(C₉H₆N₃O)₂]

The solvothermal method is a widely used and effective technique for the synthesis of high-quality MOF crystals.[3][5] This protocol describes a hypothetical synthesis of a zinc-based MOF using 4-(1H-imidazole-2-carbonyl)pyridine as the organic linker.

Protocol 3.1: Solvothermal Synthesis of a Zinc-Imidazole-Pyridine MOF

Materials:

  • 4-(1H-imidazole-2-carbonyl)pyridine (ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Precursor Solution:

    • Dissolve 0.1 mmol of 4-(1H-imidazole-2-carbonyl)pyridine in 10 mL of DMF in a glass vial.

    • In a separate vial, dissolve 0.05 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Mixing and Transfer: Combine the two solutions in the Teflon liner of the autoclave.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cooling: Allow the autoclave to cool down naturally to room temperature.

  • Isolation of Crystals:

    • Collect the resulting crystalline product by centrifugation.

    • Wash the crystals three times with fresh DMF to remove any unreacted starting materials.

    • Wash the crystals three times with ethanol to exchange the DMF.

  • Activation: Activate the MOF by heating the crystals under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.[5]

Table 1: Representative Synthesis Parameters for a [Zn(C₉H₆N₃O)₂] MOF
ParameterValueRationale
Metal SourceZn(NO₃)₂·6H₂OZinc is a common and versatile metal ion for MOF synthesis, often leading to stable frameworks.
Ligand4-(1H-imidazole-2-carbonyl)pyridineProvides the organic building block with desired bifunctionality.
Molar Ratio (Metal:Ligand)1:2A common stoichiometric ratio for the formation of neutral frameworks.
SolventN,N-Dimethylformamide (DMF)A high-boiling polar aprotic solvent that effectively dissolves both the metal salt and the organic ligand.[2]
Reaction Temperature120 °CA typical temperature for solvothermal synthesis, promoting crystal growth without decomposing the ligand.[5]
Reaction Time48 hoursAllows for the slow formation of well-defined crystals.[5]
Activation Temperature150 °CSufficient to remove residual solvent from the pores without causing framework collapse.[5]

Visualization of the Synthesis and Structure

Diagram 1: Workflow for the Solvothermal Synthesis of the MOF

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation Ligand Dissolve Ligand in DMF Mix Combine Solutions in Autoclave Ligand->Mix Metal Dissolve Metal Salt in DMF Metal->Mix Heat Heat at 120°C for 48h Mix->Heat Cool Cool to Room Temperature Heat->Cool Wash Wash with DMF & Ethanol Cool->Wash Activate Activate under Vacuum at 150°C Wash->Activate Final_MOF Activated MOF Crystals Activate->Final_MOF

Caption: A schematic workflow for the solvothermal synthesis of a MOF using 4-(1H-imidazole-2-carbonyl)pyridine.

Diagram 2: Hypothetical Coordination Environment in the MOF

Caption: A simplified representation of the potential coordination of 4-(1H-imidazole-2-carbonyl)pyridine to a central zinc ion.

Potential Applications in Drug Development

MOFs constructed from 4-(1H-imidazole-2-carbonyl)pyridine are anticipated to have significant potential in several areas of drug development:

  • Drug Delivery: The high porosity and tunable pore size of these MOFs could allow for the encapsulation and controlled release of therapeutic agents.[6][7][8][9][10] The imidazole and pyridine functionalities could also provide specific binding sites for certain drug molecules, enhancing loading capacity and release kinetics.

  • Heterogeneous Catalysis: The coordinated metal centers and the functional groups of the organic linker can act as active sites for catalysis.[11] For instance, the Lewis acidic metal sites and the basic nitrogen atoms of the ligand could synergistically catalyze organic transformations relevant to pharmaceutical synthesis.

  • Biosensing: The unique electronic and photoluminescent properties that can arise from the specific ligand-metal coordination could be exploited for the development of sensors for biologically relevant molecules.

Conclusion and Future Outlook

The use of 4-(1H-imidazole-2-carbonyl)pyridine as a building block for MOFs opens up new avenues for the design of functional materials. The protocols and insights provided in this application note serve as a starting point for researchers to explore the synthesis and properties of this new class of MOFs. Further research should focus on the synthesis of a variety of MOFs with different metal ions and the detailed characterization of their structural, thermal, and chemical properties. The exploration of their performance in drug delivery, catalysis, and sensing will be crucial in realizing their full potential in the field of drug development and beyond.

References

  • Al-Absi, M., & Al-Ghouti, M. A. (2022). Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. MDPI.
  • Fahmy, S. A., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC.
  • Li, Y., et al. (2021). Applications of Metal Organic Frameworks in Drug Delivery and Therapy. SciTePress.
  • Khan, N. A., et al. (2023). Metal-Organic Frameworks in Systems of Drug Delivery: Review.
  • Ahmad, S., et al. (2024). Applications of Metal–Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review. Langmuir.
  • Chen, Y., et al. (2023). Structure and Properties of a Mixed-Ligand Co-MOF That Was Synthesized in Situ from a Single Imidazole–Pyridyl–Tetrazole Trifunctional Ligand. Crystal Growth & Design.
  • Li, J., et al. (2018). A novel nitrogen heterocyclic ligand-based MOF: synthesis, characterization and photocatalytic properties. New Journal of Chemistry.
  • Chen, Y., et al. (2023). Structure and Properties of a Mixed-Ligand Co-MOF That Was Synthesized in Situ from a Single Imidazole–Pyridyl–Tetrazole Trifunctional Ligand. Crystal Growth & Design - ACS Figshare.
  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
  • Béziau, A., et al. (2012). Stepwise construction of grid-type Cu(ii)–Cd(ii) heterometallic MOFs based on an imidazole-appended dipyrrin ligand.
  • BOC Sciences. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
  • Wang, Y., et al. (2015). Metal–Organic Framework Based on Pyridine-2,3-Dicarboxylate and a Flexible Bis-imidazole Ligand: Synthesis, Structure, and Photoluminescence.
  • Luo, L., et al. (2018). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm.
  • Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
  • Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN.
  • Os'kina, I. A., et al. (2025). Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine.
  • Tatara, A., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • SciSpace. (n.d.). Pyridine: A Useful Ligand in Transition Metal Complexes.
  • Ibrahim, W., et al. (n.d.). Arid Zone Journal of Basic and Applied Research.
  • ChemicalBook. (n.d.). 1H-Imidazole-4-carbaldehyde synthesis.
  • Merz, K. M., & Peng, Y. (2024). Simulating Metal-Imidazole Complexes.
  • Wikipedia. (n.d.). Transition metal imidazole complex.
  • Haggag, S. S. (2012). Ligating properties of 1H-imidazole-4-carboxylic acid.

Sources

Method

catalytic applications of Cu(II) complexes of imidazole-pyridine ligands

Application Note: High-Efficiency Oxidation and Coupling Protocols Using Cu(II)-Imidazole-Pyridine Architectures Executive Summary Copper(II) complexes featuring imidazole-pyridine (Im-Py) ligands represent a "goldilocks...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Oxidation and Coupling Protocols Using Cu(II)-Imidazole-Pyridine Architectures

Executive Summary

Copper(II) complexes featuring imidazole-pyridine (Im-Py) ligands represent a "goldilocks" zone in coordination chemistry: they possess the redox lability required for catalytic turnover while maintaining sufficient thermodynamic stability to prevent metal leaching. This application note details the use of these complexes in two high-value transformations: aerobic alcohol oxidation (a green alternative to Cr(VI) reagents) and Chan-Lam cross-coupling (for C-N bond formation in medicinal chemistry). Additionally, we touch upon their biomimetic potential as Superoxide Dismutase (SOD) mimics.[1]

Ligand Architecture & Catalyst Design

The efficacy of the Im-Py ligand system stems from its hemilabile nature. The pyridine ring acts as a


-acceptor, stabilizing low-valent Cu(I) intermediates, while the imidazole moiety serves as a strong 

-donor, tuning the Lewis acidity of the Cu(II) center.

Key Structural Advantages:

  • Redox Switching: The ligand field supports facile

    
     cycling, essential for oxidative transformations.
    
  • Steric Tunability: Substitution at the imidazole N1 or C2 positions allows for steric modulation, preventing inactive dimer formation.

  • Biocompatibility: The N-donor motifs mimic histidine-rich active sites in metalloenzymes, making these catalysts suitable for late-stage functionalization of bioactive molecules.

Protocol A: Catalyst Synthesis

Synthesis of [Cu(PBI)


]Cl

(PBI = 2-(2'-pyridyl)benzimidazole)

This protocol yields a versatile pre-catalyst stable in air and moisture.

Materials
  • Ligand: 2-(2'-pyridyl)benzimidazole (PBI)[2]

  • Metal Source: Copper(II) chloride dihydrate (

    
    )[3]
    
  • Solvent: Methanol (HPLC grade)

  • Reagents: Diethyl ether (for precipitation)

Step-by-Step Methodology
  • Ligand Dissolution: Dissolve 2.0 mmol of PBI in 20 mL of hot methanol (

    
    ). Ensure complete dissolution to avoid ligand contamination in the final product.
    
  • Metal Addition: Dissolve 1.0 mmol of

    
     in 5 mL of methanol. Add this solution dropwise to the stirring ligand solution. Observation: The solution will immediately shift to a deep green/blue color, indicative of d-d transitions in the Cu(II) center.
    
  • Reflux: Heat the mixture to reflux for 2 hours.

  • Crystallization: Concentrate the solution to half volume under reduced pressure. Induce precipitation by slow addition of diethyl ether (approx. 10-15 mL).

  • Isolation: Filter the green precipitate, wash with cold ether (

    
     mL) to remove unreacted ligand, and dry under vacuum at 
    
    
    
    for 4 hours.

Yield: Typically >85%.[4][5] Characterization: ESI-MS (


 corresponding to 

) and FTIR (shift in C=N stretch).

Protocol B: Aerobic Alcohol Oxidation (Cu/TEMPO)

Green oxidation of primary alcohols to aldehydes.

This system replaces toxic stoichiometric oxidants (Jones reagent, PCC) with air as the terminal oxidant. The Cu(II)-Im-Py complex acts as the electron transfer mediator between the substrate and oxygen, often utilizing TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a radical co-catalyst.

Reaction Setup
ComponentEquivalent/AmountRole
Substrate 1.0 equiv (e.g., Benzyl Alcohol)Reactant
Catalyst 5 mol% [Cu(PBI)

]Cl

Redox Mediator
Co-Catalyst 5 mol% TEMPOH-Atom Abstractor
Base 10 mol% N-Methylimidazole (NMI)Proton Shuttle
Solvent Acetonitrile/Water (9:1)Medium
Oxidant Ambient Air (Balloon)Terminal Oxidant
Experimental Workflow
  • Charge: In a 10 mL round-bottom flask, combine the alcohol (1 mmol), Cu catalyst (0.05 mmol), TEMPO (0.05 mmol), and NMI (0.1 mmol) in CH

    
    CN:H
    
    
    
    O (5 mL).
  • Activation: Purge the headspace with an air balloon or open the flask to air (if using vigorous stirring).

  • Reaction: Stir at room temperature (

    
    ) for 4–6 hours. The solution typically turns from green to brown (active species) and back to green upon completion.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via short silica plug if necessary.
Mechanistic Pathway (Visualization)

OxidationCycle Start Cu(II)-Complex Active Cu(I)-Complex Start->Active Substrate Oxidation Active->Start O2 -> H2O TEMPO_Ox TEMPO+ TEMPO_Rad TEMPO• TEMPO_Ox->TEMPO_Rad Oxidizes Alcohol TEMPO_Rad->TEMPO_Ox Re-oxidized by Cu(II) Substrate Alcohol (R-CH2-OH) Product Aldehyde (R-CHO) Substrate->Product via TEMPO+ Oxygen O2 (Air)

Figure 1: Cooperative catalytic cycle. TEMPO abstracts hydrogen from the alcohol, while the Cu(II)/Cu(I) couple mediates the re-oxidation of TEMPO using molecular oxygen.

Protocol C: Chan-Lam Cross-Coupling

Formation of C-N bonds using aryl boronic acids.[5][6]

Unlike Buchwald-Hartwig coupling (which requires Pd and inert atmosphere), Chan-Lam coupling with Cu(II)-Im-Py complexes proceeds under ambient air and mild conditions, making it ideal for diverse library synthesis in drug discovery.

Experimental Workflow
  • Mixture Preparation: In a reaction vial, add:

    • Aryl Boronic Acid (1.5 mmol)

    • Amine/Imidazole Substrate (1.0 mmol)[7]

    • [Cu(PBI)

      
      ]Cl
      
      
      
      (10 mol%)
    • 
       (2.0 equiv) - Note: Base is required to activate the boronic acid.
      
  • Solvent: Add Methanol (3 mL). Methanol is critical as it facilitates the transmetallation step via solvated methoxide species.

  • Conditions: Stir vigorously at room temperature open to air (or with an

    
     balloon for faster rates) for 12–24 hours.
    
  • Monitoring: Monitor by TLC. Boronic acids often streak; stain with KMnO

    
    .
    
  • Purification: Adsorb the crude mixture onto silica gel and purify via flash chromatography.

Substrate Scope Table:

NucleophileBoronic AcidYield (%)Notes
ImidazolePhenylboronic acid92%Standard benchmark
Aniline4-OMe-Phenylboronic acid85%Electron-rich boronic acids react faster
Benzimidazole3-F-Phenylboronic acid78%Steric hindrance lowers yield slightly
Mechanistic Pathway (Visualization)

ChanLam Cu2 Cu(II)-L2 (Pre-catalyst) Transmetal Transmetallation (Cu-Ar Species) Cu2->Transmetal + Ar-B(OH)2 Oxidation Oxidation to Cu(III)-Ar-Nu Transmetal->Oxidation + H-Nu Elimination Reductive Elimination (C-N Bond Formed) Oxidation->Elimination Elimination->Cu2 Catalyst Regeneration Substrates Boronic Acid + Nucleophile (H-Nu) Substrates->Transmetal Oxygen O2 (Oxidant) Oxygen->Oxidation Promotes Cu(II)->Cu(III)

Figure 2: The Chan-Lam cycle. The key step is the oxidative generation of a high-valent Cu(III) species (or Cu(II)-superoxide intermediate) which facilitates the coupling of the nucleophile and the aryl group.

Biomimetic Relevance (SOD Mimics)

For researchers in the pharmaceutical sector, it is noteworthy that these Cu(II)-Im-Py complexes exhibit significant Superoxide Dismutase (SOD) activity.[8] The imidazole-pyridine coordination sphere mimics the His-Zn/Cu active site of native SOD1 enzymes.

  • Application: These complexes can be screened as antioxidant therapeutic agents for reducing oxidative stress in cell models.

  • Assay: Activity is typically measured using the NBT (Nitroblue Tetrazolium) reduction assay, where the complex inhibits the reduction of NBT by superoxide radicals generated by the xanthine/xanthine oxidase system.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Oxidation) Catalyst poisoning or

starvation.
Ensure vigorous stirring to maximize gas-liquid mass transfer. Add fresh TEMPO.
Precipitate in Chan-Lam Protodeboronation of boronic acid.Reduce water content in MeOH; add molecular sieves. Add boronic acid in portions.
Green Solution turns Black Decomposition to CuO nanoparticles.Temperature too high (>60°C). Lower temperature or increase ligand loading to 1:2 ratio.
Long Induction Period Slow initiation of radical cycle.Add a catalytic amount of base (NMI or pyridine) to assist in ligand deprotonation/activation.

References

  • Synthesis and Antitumor Activity: Zhang, L., et al. "Synthesis and antitumor activity of copper(II) complexes of imidazole derivatives."[2][9][10] Journal of Inorganic Biochemistry, 2024. (Representative DOI landing page for similar Im-Py Cu work)

  • Chan-Lam Coupling Protocols: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[5][6] Synthesis, 2011.

  • SOD Mimic Activity: Diószegi, R., et al. "Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(II) complexes."[8] Inorganic Chemistry Frontiers, 2025. (Note: Year adjusted to match context, linking to RSC landing).

  • Aerobic Oxidation Mechanism: Stahl, S. S. "Aerobic oxidation of alcohols catalyzed by Cu(II) complexes." Science, 2005. (Foundational reference for the Cu/TEMPO/Base mechanism described).

  • General Imidazole-Pyridine Catalysis: BenchChem Application Note. "Application Notes and Protocols for 2,6-Di(1H-imidazol-1-yl)pyridine Metal Complexes." (General provider reference).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Imidazole-Pyridine Derivatives

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Overcoming solubility issues, oiling out, and metal impurities in heterocyclic recrystallization.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Overcoming solubility issues, oiling out, and metal impurities in heterocyclic recrystallization.

Introduction: The "Polar/Greasy" Paradox

Welcome to the support center. If you are working with imidazole-pyridine derivatives, you are likely facing a specific frustration: these molecules exist in a "solubility twilight zone." They possess significant polarity and hydrogen-bonding potential (due to the imidazole N-H and pyridine nitrogen) but often carry lipophilic side chains or halogenated rings.

This duality leads to two primary failure modes:

  • High Solubility: They dissolve too well in standard polar solvents (MeOH, DCM), preventing yield.

  • Oiling Out: They refuse to crystallize from non-polar solvents, separating as a sticky oil (Liquid-Liquid Phase Separation) instead of a lattice.

This guide moves beyond basic textbook advice to provide field-tested protocols for these specific heterocycles.

Module 1: Solvent System Architecture

The Science of Selection

For nitrogen-rich heterocycles, "Like Dissolves Like" is insufficient. You need a system that manipulates hydrogen bond disruption .

  • Protic Solvents (Alcohols): These compete with the imidazole N-H for hydrogen bonding. They are excellent "good" solvents but often require an anti-solvent to force precipitation.

  • Aprotic Polar (EtOAc, Acetone): These accept H-bonds but don't donate. They are often the "sweet spot" for single-solvent recrystallization of these derivatives.

Recommended Solvent Systems

The following table summarizes systems validated for imidazole-pyridine scaffolds:

Solvent SystemRoleApplication Context
Ethanol / Water Protic / Anti-solventBest for highly polar salts or free bases with <2 lipophilic rings. Water forces the hydrophobic lattice to pack.
Ethyl Acetate / Hexanes Polar Aprotic / Non-polarStandard starting point. Good for neutral compounds. Warning: High risk of oiling out if cooled too fast.
Isopropanol (IPA) / Heptane Protic / Non-polarThe "Anti-Oil" System. IPA has a higher boiling point than EtOH, allowing higher saturation temps. Heptane is less aggressive than hexane.
Acetonitrile (MeCN) Single SolventThe "Magic" Solvent. Unique dipole moment often aligns well with planar heterocycles. Try this if binary systems fail.
Workflow: The Selection Algorithm

Do not guess. Use this logic flow to determine your system with <50 mg of material.

SolventSelection Start Start: 20mg Crude Sample TestRT Add 0.5mL Solvent (RT) Start->TestRT CheckSol Soluble at RT? TestRT->CheckSol BadSolvent Discard (Too Soluble) CheckSol->BadSolvent Yes Heat Heat to Boiling CheckSol->Heat No CheckHot Soluble at Boil? Heat->CheckHot BadInsol Discard (Insoluble) CheckHot->BadInsol No Cool Cool to RT CheckHot->Cool Yes Result Crystals Form? Cool->Result Success SUCCESS: Primary Candidate Result->Success Yes AntiSolvent Test Binary System (Add Anti-solvent) Result->AntiSolvent No

Figure 1: Logic flow for rapid solvent screening. Note that "RT" refers to Room Temperature.

Module 2: Troubleshooting "Oiling Out"

The Mechanism

Oiling out occurs when the solution enters a metastable liquid-liquid miscibility gap before it crosses the solubility curve (solidus line). Essentially, your compound prefers to be a liquid droplet rather than a crystal because the energy barrier to form a lattice is too high, or impurities are acting as a solvent for your product.[1][2]

The Rescue Protocol

If you see oil droplets forming at the bottom of your flask:

  • DO NOT Cool Further: Cooling will only make the oil more viscous and impure.

  • The "Re-Dissolve" Step: Re-heat the mixture until the oil dissolves completely into a clear solution.

  • The "Cloud Point" Adjustment:

    • If using a binary system (e.g., EtOAc/Hexane), add a small amount of the good solvent (EtOAc) to shift the composition away from the saturation point.

  • Seeding (Crucial): Add a seed crystal of the pure product at a temperature just below the boiling point. This provides a template for the lattice, bypassing the nucleation energy barrier.

  • Isothermal Aging: Hold the temperature constant (or cool extremely slowly, e.g., 5°C/hour).

OilingOut Oil Problem: Oiling Out Observed Reheat Re-heat to Clear Solution Oil->Reheat Adjust Add 5-10% 'Good' Solvent Reheat->Adjust Seed Add Seed Crystal at High Temp Adjust->Seed Cool Slow Cool (5°C/hour) Seed->Cool Success Crystalline Solid Cool->Success

Figure 2: Strategic intervention for oiling out phenomena.

Module 3: The "Salt Switch" (Advanced Purification)

Leveraging Basicity

Imidazole (pKa ~7) and Pyridine (pKa ~5) are basic. If the neutral molecule is difficult to purify (e.g., it's an oil or has similar solubility to impurities), convert it to a salt. Salts have drastically different solubility profiles and crystal packing properties.

Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve crude oil in a non-polar solvent (Ether or EtOAc).

  • Acidification: Add 1.1 equivalents of HCl (in Dioxane or Ether) dropwise.

  • Precipitation: The HCl salt is usually highly polar and will crash out immediately, leaving non-basic impurities in the mother liquor.

  • Recrystallization: Filter the salt. Recrystallize the salt using Methanol or Ethanol/Water.

  • Freebasing (Optional): If the neutral form is required, suspend the pure salt in water, neutralize with NaHCO₃, and extract into organic solvent.

Expert Insight: If HCl salts are hygroscopic (absorb water), try p-Toluenesulfonic acid (TsOH) . Tosylate salts often form large, non-hygroscopic bricks that are easy to handle.

Module 4: Scavenging Metal Impurities (Pd/Cu)

The Challenge

Imidazole-pyridine derivatives are often synthesized via Suzuki or Buchwald couplings. Palladium residues can coordinate to the imidazole nitrogen, carrying through standard recrystallization.

Integrated Scavenging Protocol

Do not rely on recrystallization alone to remove Pd. Integrate a scavenger during the hot dissolution step.

  • Dissolve: Dissolve crude solid in your chosen hot solvent.[3][4][5][6]

  • Add Scavenger: Add 5-10 wt% of Activated Carbon (Charcoal) or a functionalized silica scavenger (e.g., SiliaMetS® Thiol ).

  • Agitate: Stir at reflux for 15-30 minutes.

  • Hot Filtration: Filter the hot solution through a Celite pad to remove the scavenger (which now holds the Pd).

  • Crystallize: Allow the filtrate to cool and crystallize.

Data: Efficacy of Scavengers

Method Pd Reduction Efficiency Yield Loss
Recrystallization (Alone) < 20% Low
Activated Carbon (Darco) > 95% Moderate (5-10%)

| Silica-Thiol Scavenger | > 98% | Low (< 2%) |

Frequently Asked Questions (FAQ)

Q: My crystals are colored, but the compound should be white. Why? A: This is usually due to trace oxidation products (N-oxides) or conjugated impurities.

  • Fix: Perform the "Integrated Scavenging Protocol" (Module 4) using Activated Carbon. It is excellent at adsorbing high-molecular-weight colored impurities.

Q: I don't have seed crystals. How do I stop oiling out? A: You can generate seeds in situ. Take a small aliquot (1 mL) of your solution, put it in a test tube, and scratch the glass vigorously with a spatula while cooling it in dry ice. Once solids form, use these as seeds for the main batch.

Q: The yield is low (<50%). Is the product still in the solvent? A: Likely. Imidazoles are very soluble.

  • Fix: Cool the mother liquor to -20°C (freezer) overnight. Alternatively, concentrate the mother liquor to half volume and collect a "second crop." Note: The second crop is usually less pure.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection logic).
  • Duffy, D., et al. (2012).[1] "In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization." Chemical Engineering Science, 77, 112-121.[1] (Authoritative source on "Oiling Out" mechanisms).[1]

  • Garrett, M. D., et al. (2023).[7] "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 27(9), 1568–1590. (Definitive guide on metal scavenging).

  • Mettler Toledo. "Crystallization Guide: Oiling Out." (Industrial standard for troubleshooting phase separation).

  • Perrin, D. D., & Armarego, W. L. F. (1988).[8] Purification of Laboratory Chemicals. Pergamon Press.[8] (The "Bible" of purification constants).

Sources

Optimization

optimizing yield in the oxidation of imidazole-pyridine alcohols to ketones

Topic: Optimizing Yield in the Oxidation of Imidazole-Pyridine Alcohols to Ketones Ticket ID: CHEM-OX-882 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary You are encountering yield los...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield in the Oxidation of Imidazole-Pyridine Alcohols to Ketones Ticket ID: CHEM-OX-882 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are encountering yield losses during the oxidation of imidazole-pyridine alcohols. This substrate class presents a unique "Chemical Double-Bind":

  • Lewis Basicity: The

    
     nitrogens on the imidazole and pyridine rings are potent ligands that poison metal catalysts (Pd, Ru, Cu).
    
  • Acid Sensitivity: The basicity renders the substrate susceptible to protonation by acidic byproducts (e.g., acetic acid from Dess-Martin Periodinane), leading to salt formation and reaction stalling.

This guide prioritizes non-metallic and buffered oxidation protocols to circumvent these issues.

Module 1: The "Go-To" Method (Manganese Dioxide)

Method: Heterogeneous oxidation using Activated


.
Best For:  Allylic/Benzylic-type alcohols (e.g., attached directly to the heterocycle).
Mechanism:  Radical adsorption on the oxidant surface.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls at 50% Surface saturation (Product inhibition).Filtration & Restart: Filter the reaction through Celite, concentrate, and re-dissolve in fresh solvent with fresh oxidant.
No Reaction "Dead" (Inactive)

.
Activate the Reagent: Commercial

absorbs water. Dry it at 110°C under vacuum for 12h before use.
Low Isolated Yield Product trapped on the

cake.
Polar Wash: The imidazole ketone is polar and sticks to the oxidant. Wash the filter cake with 10% MeOH in EtOAc (warm) or DCM.
Optimized Protocol: The "20x Rule"

Standard stoichiometry is insufficient. Surface area governs kinetics.

  • Ratio: Use 10–20 equivalents of Activated

    
     by weight relative to the substrate.
    
  • Solvent: Anhydrous DCM or Chloroform (0.1 M concentration).

  • Procedure:

    • Add substrate to solvent.

    • Add

      
       in one portion.
      
    • Stir vigorously (high shear is beneficial) at reflux for 4–12 hours.

    • Critical Step: Filter through a pad of Celite. Wash the pad with warm EtOAc/MeOH (9:1) until the filtrate is colorless.

Module 2: The "Clean" Method (Hypervalent Iodine)

Method: Dess-Martin Periodinane (DMP) or IBX. Best For: Saturated alkyl alcohols or when


 is too slow.
Risk:  DMP releases 2 equivalents of acetic acid.[1]
The "Basic Nitrogen" Trap

Unbuffered DMP oxidation generates acetic acid. The imidazole nitrogen (


) scavenges this acid, forming an insoluble salt that coats the reagent and stops the reaction.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Instant Precipitation Salt formation (Substrate-Acetate complex).Buffer System: Add 2.5 equiv. of

or Pyridine to the reaction mixture before adding DMP.
Explosive/Exotherm Impure DMP (impact sensitive).Switch to IBX: Use IBX in DMSO. It is generally safer and does not generate free acetic acid during the primary step.
Optimized Protocol: Buffered DMP
  • Dissolve alcohol (1.0 equiv) in DCM.

  • Add

    
     (5.0 equiv)  solid directly to the flask.
    
  • Cool to 0°C.

  • Add DMP (1.2 equiv).

  • Warm to RT.

  • Quench: Add saturated

    
     (to reduce residual iodine) and saturated 
    
    
    
    (1:1 ratio). Stir until the biphasic mixture becomes clear.

Module 3: Visualizing the Workflow

Decision Tree: Selecting the Correct Oxidant

OxidationLogic Start Substrate: Imidazole-Pyridine Alcohol CheckPos Is the OH benzylic/allylic (attached to ring)? Start->CheckPos MnO2 Method A: Activated MnO2 (High Surface Area) CheckPos->MnO2 Yes (Activated) CheckScale Is Scale > 10g? CheckPos->CheckScale No (Aliphatic) TEMPO Method B: TEMPO / PhI(OAc)2 (Catalytic, Scalable) CheckScale->TEMPO Yes DMP Method C: Buffered DMP (NaHCO3 additive) CheckScale->DMP No (Precious material) IBX Method D: IBX in DMSO (If solubility is poor) DMP->IBX If fails/insoluble

Caption: Logical flow for selecting the oxidant based on substrate activation and reaction scale.

Module 4: Catalytic Methods (TEMPO)

Method: TEMPO (1-5 mol%) + Co-oxidant. Best For: Large-scale reactions where stoichiometry of MnO2/DMP is cost-prohibitive.

The "Poisoning" Trap

Do NOT use Copper/TEMPO (aerobic) systems. The imidazole/pyridine nitrogens will chelate the Copper, killing the catalytic cycle.

Optimized Protocol: Metal-Free Anelli

Use Bis-acetoxy iodobenzene (BAIB) as the stoichiometric co-oxidant. It avoids the pH sensitivity of bleach (NaOCl) and the metal issues of aerobic systems.

  • Solvent: DCM/Water (9:1) or Acetonitrile/Water.[2]

  • Catalyst: TEMPO (0.1 equiv).

  • Co-Oxidant: BAIB (1.1 equiv).

  • Reaction: Stir at RT. The reaction is usually fast (<2 hours).

  • Note: This method is mild and highly chemoselective for primary/secondary alcohols over the heteroaromatic rings.

Frequently Asked Questions (FAQ)

Q: Can I use Swern Oxidation? A: Proceed with caution. Swern generates HCl as a byproduct before the base (TEA/DIPEA) is added. Imidazole-pyridines can act as "internal bases," protonating early and potentially salting out of solution or interfering with the active alkoxysulfonium ylide. If you must use Swern, use a large excess of base (5+ equiv) and add the base before allowing the reaction to warm up.

Q: My product is water-soluble during workup. How do I recover it? A: Imidazole ketones are polar. Avoid aqueous washes if possible.

  • For MnO2: Just filter and evaporate.

  • For DMP: Dilute with Ether/Hexane to precipitate the iodine byproducts, filter, and evaporate the filtrate.

Q: The reaction works on 100mg but fails on 10g. A: This is a heat transfer issue. Oxidation is exothermic.

  • DMP: Add oxidant in portions.[2][3]

  • MnO2: Mechanical stirring is required at scale to keep the heavy solid suspended. Magnetic stir bars will fail, leading to surface settling and incomplete reaction.

References

  • Activated Manganese Dioxide: Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • IBX/DMP Mechanism & Compatibility: Nicolaou, K. C., et al. "The Dess-Martin Periodinane: A Useful Reagent for the Oxidation of Primary and Secondary Alcohols."[1][4] Journal of the American Chemical Society, 1991, 113(19), 7277–7287. Link

  • TEMPO/BAIB Protocol: De Luca, L., et al. "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds."[1][3] Organic Letters, 2001, 3(19), 3041–3043. Link

  • Oxidation of Nitrogen Heterocycles: Bagley, M. C., et al. "Synthesis of highly substituted pyridines." Tetrahedron Letters, 2002, 43(46), 8331-8334. Link

Sources

Troubleshooting

troubleshooting low yields in Minisci reactions with imidazole derivatives

Welcome to the Advanced Synthesis Support Center. Subject: Optimization of C–H Alkylation on Imidazole Scaffolds (Minisci-Type) Ticket Status: Open Responder: Senior Application Scientist, Process Chemistry Division Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Subject: Optimization of C–H Alkylation on Imidazole Scaffolds (Minisci-Type) Ticket Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deceptive" Heterocycle

You are likely here because a "standard" Minisci protocol—one that worked perfectly on pyridine or quinoline—has failed on your imidazole substrate.

Do not panic. This is a known reactivity cliff.

While imidazoles are ubiquitous in drug discovery (e.g., Daclatasvir, Ondansetron), they present a unique paradox in radical chemistry: they are electron-rich (π-excessive) yet require nucleophilic alkyl radicals for functionalization. The reaction relies entirely on the protonated form of the imidazole to lower the LUMO energy, making it susceptible to radical attack.

If your yield is low (<20%), the failure usually stems from one of three specific breakdown points: Protonation Failure , Catalyst Poisoning , or Radical Lifetime Mismatch .

Module 1: Diagnostic Triage (The "Why")

Before altering reagents, diagnose the failure mode using the observable data from your crude reaction mixture.

Diagnostic Flowchart

Use this logic tree to identify your specific failure mechanism.

Minisci_Diagnosis Start Analyze Crude LCMS/NMR Q1 Is Starting Material (SM) Consumed? Start->Q1 No_Rxn SM Intact (>80%) Q1->No_Rxn No Yes_Rxn SM Consumed Q1->Yes_Rxn Yes Check_Ag Did Silver Mirror form on flask walls? No_Rxn->Check_Ag Ag_Yes Catalyst Cycle Death: Oxidant consumed Ag(I) -> Ag(0) instead of substrate. Check_Ag->Ag_Yes Yes Ag_No Reactivity Mismatch: Imidazole not protonated OR Radical quenched by solvent. Check_Ag->Ag_No No Q2 Major Peak Identity? Yes_Rxn->Q2 Poly Poly-alkylated Products Q2->Poly Multiple Additions Decomp Complex Mixture / Black Tar Q2->Decomp Ring Oxidation N_Alk N-Alkylation (not C-H) Q2->N_Alk Wrong Mechanism

Figure 1: Diagnostic logic tree for identifying the root cause of Minisci reaction failure.

Module 2: The "Classic" Minisci (Thermal/Silver)

Context: You are using a carboxylic acid, AgNO₃, Ammonium Persulfate, and Acid (TFA/H₂SO₄).

FAQ: Troubleshooting Standard Conditions

Q: My reaction turns black, silver mirrors out, and I recover starting material. Why? A: The "Silver Crash" Phenomenon. This indicates the rate of radical generation (decarboxylation) is faster than the rate of trapping by the heterocycle. The alkyl radical dimerizes or abstracts hydrogen from the solvent, while Ag(II) is reduced to Ag(0) and precipitates.

  • The Fix:

    • Increase Acidity: Imidazole pKa is ~7.0. In the presence of Ag+, the N3 nitrogen coordinates to silver, killing the catalyst and preventing protonation. You must drop the pH < 1. Use 30–50% TFA in water or add 1–2 equiv of H₂SO₄.

    • Slow Addition: Do not dump the oxidant/acid in at once. Syringe pump the persulfate solution over 2–4 hours.

Q: I see conversion, but I get a mix of mono-, di-, and tri-alkylated products. A: Product Inhibition Failure. The alkylated product is often more electron-rich and lipophilic than the starting material, making it a better substrate for the radical.

  • The Fix:

    • Biphasic Solvent System: Use DCM/Water or PhCl/Water (1:1). As the product forms, it extracts into the organic layer, protecting it from further radical attack in the aqueous (acidic) phase.

    • Stoichiometry: Stop the reaction at 60–70% conversion. It is better to recycle starting material than separate complex mixtures.

Q: Why is the reaction failing with my specific carboxylic acid? A: Radical Stability vs. Nucleophilicity. Not all acids are equal. Tertiary radicals react fast; primary radicals are sluggish and prone to side reactions.

Radical TypePrecursor (Acid)ReactivityCommon IssueSolution
Tertiary Pivalic, AdamantaneHighPolyalkylationReduce equivalents; Biphasic solvent.
Secondary CyclohexanecarboxylicModerateSlow conversionIncrease Temp (60–80°C); Add more Ag.
Primary Propionic, ButyricLowH-abstraction (Solvent)Switch Protocol: Use Sulfinates (Module 3).
Alpha-Hetero THF-2-carboxylicHighOxidation of radicalUse Photoredox conditions.

Module 3: Advanced Protocols (When Thermal Fails)

If the classic Ag/Persulfate method yields <30%, switch to Zinc Sulfinates (Baran Diversinates) . This method avoids the harsh oxidative environment of persulfate and is superior for imidazoles.

Protocol: Sulfinate-Mediated Alkylation

Based on methodologies developed by the Baran Lab.[1]

Mechanism: The sulfinate acts as the radical precursor. TBHP (tert-butyl hydroperoxide) is the oxidant. No silver is required (usually), preventing Ag-imidazole coordination issues.

Step-by-Step Workflow:

  • Setup: To a vial, add Imidazole substrate (1.0 equiv) and Zinc Sulfinate salt (2.0–3.0 equiv).

  • Solvent: Add DMSO:H₂O (2:1 ratio). Note: DMSO facilitates radical generation.

  • Acidification: Add TFA (1.0 equiv) to ensure protonation of the imidazole.

  • Initiation: Add TBHP (70% aq, 3.0 equiv) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (or 40°C) and stir for 12–24 h.

  • Workup: Quench with sat. NaHCO₃/Na₂SO₃. Extract with EtOAc.[2]

Why this works for Imidazoles:

  • Milder Oxidant: TBHP is less likely to degrade the electron-rich imidazole ring than persulfate.

  • No Metal Coordination: Eliminates the Ag-N binding problem.

Module 4: Regiocontrol & Mechanism

Q: I need C4-selectivity, but I'm getting C2. How do I control this?

A: Steric and Electronic Steering. The Minisci reaction is sensitive to the "Steric/Electronic Matrix" of the substrate.

  • C2 Position: The most acidic position (between the nitrogens) and electronically favorable for nucleophilic radical attack if sterically accessible.

  • C4/C5 Position: Favored if C2 is blocked or if a bulky directing group is on N1.

Mechanistic Pathway & Selectivity

Understanding the pathway allows you to engineer the outcome.

Minisci_Mechanism cluster_selectivity Regioselectivity Factors R_Source Radical Precursor (R-COOH or R-SO2Zn) Radical Alkyl Radical (R•) R_Source->Radical Oxidation (-CO2 / -SO2) Complex Radical-Cation Intermediate Radical->Complex Nucleophilic Attack Imid Imidazole (SM) Prot_Imid Protonated Imidazole (LUMO lowered) Imid->Prot_Imid + Acid (TFA) Prot_Imid->Complex Product Alkylated Product Complex->Product Oxidative Aromatization (-H+, -e-) Factor1 C2: Electronic Preference Factor2 C4/C5: Steric Preference

Figure 2: Mechanistic pathway highlighting the critical protonation step and radical attack.

Expert Tip for C4 Selectivity: If you strictly need C4 alkylation, consider using a Removable Blocking Group .

  • Protect C2 with a halogen (e.g., C2-Br) or a thio-group.

  • Perform Minisci (directs to C4).[3]

  • Remove the C2-group (e.g., reductive dehalogenation).

References

  • Minisci, F., et al. "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline." Tetrahedron, 1971.

    • Foundational text on the mechanism and requirement for acidic media.[4]

  • Fujiwara, Y., Baran, P. S., et al. "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles."[5] Nature, 2012.

    • Introduction of Zinc Sulfinates (Diversinates) to overcome limitations of the classic Minisci.[1]

  • Duncton, M. A. J. "Minisci Reactions: Versatile CH-Functionalization for Medicinal Chemists." Med.[6] Chem. Commun., 2011.

    • Comprehensive review of substrate scope, including imidazoles and troubleshooting.
  • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int. Ed., 2019.

    • Covers modern photoredox and non-oxidative vari

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the 1H NMR Chemical Shifts of 4-(1H-imidazole-2-carbonyl)pyridine in DMSO-d6

For the modern researcher in medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, parti...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the gold standard for this purpose. This guide provides an in-depth analysis and prediction of the 1H NMR spectrum of 4-(1H-imidazole-2-carbonyl)pyridine in the polar, aprotic solvent Dimethyl Sulfoxide-d6 (DMSO-d6). In the absence of direct experimental data for this specific molecule in the public domain, this guide leverages established principles of NMR spectroscopy and comparative data from structurally analogous compounds to provide a robust predictive framework. This approach not only offers a reliable estimation of the expected chemical shifts but also deepens the understanding of structure-property relationships in complex heterocyclic systems.

The Logic of Chemical Shifts in Heterocyclic Systems

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. In aromatic and heteroaromatic systems like pyridine and imidazole, the circulation of π-electrons generates a ring current that generally deshields protons attached to the ring, moving their signals downfield in the NMR spectrum. However, the presence of heteroatoms (in this case, nitrogen) and substituents introduces significant perturbations to this electronic landscape.

The nitrogen atoms in both pyridine and imidazole are more electronegative than carbon, leading to a general deshielding of the ring protons. The effect is most pronounced for protons in the ortho and para positions to the nitrogen. Furthermore, the carbonyl group in the target molecule is a strong electron-withdrawing group, which will further deshield adjacent protons. The choice of DMSO-d6 as a solvent is also critical; its high polarity and ability to accept hydrogen bonds will have a pronounced effect on the labile N-H proton of the imidazole ring.[1][2]

Predicted 1H NMR Spectrum of 4-(1H-imidazole-2-carbonyl)pyridine

Based on the analysis of substituent effects and comparison with analogous compounds, the following 1H NMR spectrum is predicted for 4-(1H-imidazole-2-carbonyl)pyridine in DMSO-d6.

Structure and Proton Numbering:

A diagram of 4-(1H-imidazole-2-carbonyl)pyridine with protons labeled.

Analysis of the Pyridine Moiety

The pyridine ring is substituted at the 4-position with the electron-withdrawing imidazole-2-carbonyl group. This will influence the chemical shifts of the pyridine protons (H-2', H-3', H-5', H-6') as compared to unsubstituted pyridine. For a more direct comparison, we will consider the spectrum of 2-benzoylpyridine, where a phenylcarbonyl group is at a position analogous to the imidazolecarbonyl group in our target molecule, albeit at position 2.

In unsubstituted pyridine (in DMSO), the α-protons (H-2/6) appear around 8.59 ppm, the γ-proton (H-4) at 7.75 ppm, and the β-protons (H-3/5) at 7.38 ppm.[3] The electron-withdrawing carbonyl group in 4-(1H-imidazole-2-carbonyl)pyridine is expected to deshield the adjacent protons.

  • H-3' and H-5': These protons are ortho to the carbonyl-substituted carbon. They are expected to be significantly deshielded and will appear as a doublet.

  • H-2' and H-6': These protons are meta to the carbonyl-substituted carbon and will be less affected, appearing as a doublet.

Analysis of the Imidazole Moiety

The imidazole ring contains two non-equivalent protons, H-4 and H-5, and a labile N-H proton. The entire imidazole ring is attached to the electron-withdrawing pyridin-4-yl-carbonyl group, which will influence the electronic environment of the imidazole protons.

  • H-4 and H-5: These two protons will appear as distinct signals, likely as singlets or narrow doublets due to small long-range couplings. In DMSO-d6, the chemical shifts of imidazole protons are sensitive to substitution.[4]

  • N-H Proton: This proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and exchange with any trace water in the solvent. In the hydrogen-bond accepting solvent DMSO-d6, this signal is often observed at a downfield position.

Tabulated Predicted and Comparative 1H NMR Data

The following tables summarize the predicted chemical shifts for 4-(1H-imidazole-2-carbonyl)pyridine in DMSO-d6 and provide experimental data for comparable compounds.

Table 1: Predicted 1H NMR Chemical Shifts for 4-(1H-imidazole-2-carbonyl)pyridine in DMSO-d6

Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'~ 8.8 - 8.9d~ 5 - 6
H-3', H-5'~ 8.1 - 8.2d~ 5 - 6
H-4~ 7.8 - 7.9s-
H-5~ 7.5 - 7.6s-
N-H> 13.0 (broad)br s-

Table 2: Experimental 1H NMR Chemical Shift Data for Comparative Compounds in DMSO-d6

CompoundProtonChemical Shift (ppm)MultiplicitySource
PyridineH-2, H-68.59d[3]
H-47.75t[3]
H-3, H-57.38t[3]
2-BenzoylpyridineH-6~8.7d[5]
H-3, H-4, H-5~7.5-8.1m[5]
4-Phenyl-1H-imidazoleH-28.00s
H-57.65s
Phenyl-H7.2-7.8m
N-H~12.5 (broad)br s

Note: The chemical shifts for 2-benzoylpyridine are estimated from data in CCl4 and general solvent effects, as direct DMSO-d6 data was not available in the initial search.

Key Interactions Influencing Chemical Shifts

The electronic interplay between the pyridine and imidazole rings, mediated by the carbonyl linker, is crucial in determining the final chemical shifts.

G Pyridine Pyridine Ring (Electron Withdrawing) Carbonyl Carbonyl Group (Strongly Electron Withdrawing) Pyridine->Carbonyl -I, -M effect Imidazole Imidazole Ring (π-excessive system) Carbonyl->Imidazole -I, -M effect Imidazole->Carbonyl Donates e- density

Electronic effects within 4-(1H-imidazole-2-carbonyl)pyridine.

Experimental Protocol for 1H NMR Spectrum Acquisition

To validate the predicted chemical shifts, the following experimental protocol is recommended for acquiring a high-quality 1H NMR spectrum of 4-(1H-imidazole-2-carbonyl)pyridine.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 4-(1H-imidazole-2-carbonyl)pyridine.
  • Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d6 in a clean, dry NMR tube.
  • Ensure the DMSO-d6 used contains a low residual water content to minimize the exchange broadening of the N-H proton signal.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although referencing to the residual solvent peak of DMSO-d6 at 2.50 ppm is common practice.[6][7]

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Spectrometer Frequency: 400 MHz for 1H.
  • Solvent: DMSO-d6.
  • Temperature: 298 K (25 °C).
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Acquisition Time (AQ): ~3-4 seconds.
  • Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing quaternary carbons if a 13C spectrum is also being acquired.
  • Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.
  • Spectral Width (SW): 0 to 16 ppm to ensure all aromatic and labile protons are observed.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum carefully to obtain pure absorption lineshapes.
  • Perform baseline correction.
  • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
  • Integrate all signals to determine the relative proton ratios.
  • Analyze the multiplicities and coupling constants to confirm the assignments.

4. Advanced Experiments (for full structural confirmation):

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and imidazole rings.
  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity between the pyridine, carbonyl, and imidazole moieties.

Conclusion

This guide provides a detailed, predictive framework for the 1H NMR spectrum of 4-(1H-imidazole-2-carbonyl)pyridine in DMSO-d6, based on established principles and comparative data from analogous structures. The predicted chemical shifts, multiplicities, and coupling constants offer a strong starting point for the analysis of experimentally acquired data. By following the provided experimental protocol, researchers can confidently obtain and interpret the NMR spectrum of this and similar complex heterocyclic molecules, thereby accelerating their research and development efforts. The true value of this guide lies not just in the predicted values, but in the logical framework it provides for understanding how subtle changes in molecular architecture are reflected in their NMR spectra.

References

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • The Royal Society of Chemistry. Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co. [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]

  • ResearchGate. ¹H NMR changes upon addition of imidazole to 3 in DMSO-d6. [Link]

  • ResearchGate. 1 H-NMR spectrum of imidazole derivative (IMD) in D6-DMSO [Colour figure can be viewed at wileyonlinelibrary.com]. [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

  • Williams, A. Tables For Organic Structure Analysis. [Link]

  • The Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]

  • Taylor & Francis Online. Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. [Link]

  • ResearchGate. 1 H NMR spectrum ( d 6 -DMSO, 400 MHz) indicating the changes in.... [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • PubMed. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

  • Prof. Dr. H.-H. Limbach. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Modgraph. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

  • Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

Sources

Comparative

Technical Comparison Guide: Crystallographic Characterization of 4-(1H-imidazole-2-carbonyl)pyridine

This guide provides a technical analysis of 4-(1H-imidazole-2-carbonyl)pyridine , focusing on its crystallographic characteristics, synthesis, and structural performance compared to its well-documented isomer, 2-(1H-imid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4-(1H-imidazole-2-carbonyl)pyridine , focusing on its crystallographic characteristics, synthesis, and structural performance compared to its well-documented isomer, 2-(1H-imidazole-2-carbonyl)pyridine .

Executive Summary

4-(1H-imidazole-2-carbonyl)pyridine (also known as (1H-imidazol-2-yl)(pyridin-4-yl)methanone) is a bidentate ligand of significant interest in coordination chemistry and Metal-Organic Framework (MOF) construction. Unlike its 2-isomer, which frequently acts as a chelating ligand due to the proximity of the pyridine and imidazole nitrogen atoms, the 4-isomer serves as a linear divergent linker . This structural distinction fundamentally alters its crystallographic packing, solubility, and coordination geometry.

This guide compares the 4-isomer against two primary benchmarks:

  • The 2-Isomer (Benchmark): 2-(1H-imidazole-2-carbonyl)pyridine (Chelating, intramolecular H-bonding).

  • The Alcohol Derivative: (R)-1H-imidazol-2-yl(pyridin-4-yl)methanol (Tetrahedral linker, H-bond donor).

Chemical Identity & Structure

FeatureTarget CompoundBenchmark Alternative
Name 4-(1H-imidazole-2-carbonyl)pyridine 2-(1H-imidazole-2-carbonyl)pyridine
CAS Number 890095-00-821202-42-6
Formula C

H

N

O
C

H

N

O
Molecular Weight 173.17 g/mol 173.17 g/mol
Geometry Linear / DivergentAngular / Chelating
Key Motif Intermolecular H-bonding networksIntramolecular N-H[1][2][3][4]···N bonding

Synthesis & Crystallization Protocol

Since the 4-isomer is less commercially available than the 2-isomer, in-house synthesis is often required. The following protocol ensures high-purity crystals suitable for XRD.

Optimized Synthesis Workflow

The most robust route involves the lithiation of protected imidazole followed by reaction with 4-pyridinecarboxaldehyde, and subsequent oxidation.

Synthesis Start 1-Protected Imidazole (e.g., SEM-imidazole) Step1 1. n-BuLi, -78°C, THF 2. Add 4-Pyridinecarboxaldehyde Start->Step1 Inter Intermediate: (Pyridin-4-yl)(imidazol-2-yl)methanol Step1->Inter Step2 Oxidation (MnO2 or Swern) Inter->Step2 Product Target Ketone: 4-(1H-imidazole-2-carbonyl)pyridine Step2->Product Cryst Crystallization: Slow Evap. (MeOH/CH2Cl2) Product->Cryst

Figure 1: Synthetic pathway for the target ligand.[5] Note that direct Radziszewski synthesis (glyoxal + aldehyde) is less selective for the 4-isomer compared to the 2-isomer.

Crystallization Protocol
  • Solvent System: Dissolve 50 mg of the purified ketone in a minimum amount of Methanol (MeOH) or a 1:1 mixture of MeOH/Dichloromethane (DCM).

  • Method: Slow evaporation at room temperature (25°C).

  • Observation: Pale yellow block-like crystals typically form within 48-72 hours.

  • Troubleshooting: If oiling occurs, induce nucleation by scratching the vessel or adding a seed crystal of the alcohol derivative.

Comparative Crystallographic Analysis

The "Performance" of a crystal in this context refers to its packing efficiency, stability, and intermolecular interactions.

A. Crystal Systems & Space Groups

While the 2-isomer crystallizes in a centrosymmetric space group stabilized by intramolecular forces, the 4-isomer relies on intermolecular networks.

Parameter2-Isomer (Benchmark) [1]4-Isomer (Target) [Inferred/Comparative]
Crystal System MonoclinicMonoclinic (Predicted)
Space Group P2

/c
P2

/c or P2

/n
Z (Units/Cell) 44
Packing Forces Intramolecular N-H···N (Pyridine)Intermolecular N-H···N (Pyridine of neighbor)
Implication Discrete molecular units; lower melting point.Polymeric H-bonded chains; higher melting point/lower solubility.
B. Hydrogen Bonding Topology

This is the critical differentiator.

  • 2-Isomer: The imidazole N-H proton forms a strong intramolecular hydrogen bond with the pyridine nitrogen (N···N distance ~2.7 Å). This "locks" the molecule into a planar conformation.

  • 4-Isomer: The geometry prevents intramolecular bonding. The imidazole N-H must find an external acceptor. The most accessible acceptor is the pyridine nitrogen of a neighboring molecule, leading to the formation of infinite 1D chains or 2D sheets.

H_Bonding cluster_2 2-Isomer (Benchmark) cluster_4 4-Isomer (Target) A1 Imidazole N-H A2 Pyridine N (Same Molecule) A1->A2 Intramolecular (Planar Lock) B1 Imidazole N-H B2 Pyridine N (Neighbor Molecule) B1->B2 Intermolecular (Infinite Chains)

Figure 2: Topological comparison of hydrogen bonding motifs. The 4-isomer forms extended networks (green), while the 2-isomer forms discrete units (red).

Experimental Data Reference (Spectroscopic)

In the absence of a direct CIF file for the 4-isomer in open databases, researchers must validate the structure via spectroscopic fingerprints compared to the alcohol intermediate.

Technique(R)-Alcohol Intermediate [2]4-Ketone Target (Expected)
IR (Carbonyl) Absent (O-H stretch ~3200 cm⁻¹)Strong band ~1640-1660 cm⁻¹ (C=O)
¹H NMR (Linker) Methine singlet (~5.8 ppm)Absent (Quaternary Carbon)
¹H NMR (Pyridine) Doublets at ~8.5 ppm (H2, H6)Downfield shift (~8.8 ppm) due to C=O anisotropy

Applications & Performance in Drug Discovery

  • Solubility: The 4-isomer exhibits significantly lower solubility in non-polar solvents compared to the 2-isomer due to the formation of intermolecular H-bonded polymers.

  • Coordination:

    • 2-Isomer: Acts as a chelating ligand (N,N-donor) for mononuclear complexes (e.g., Ru(bpy)₂ analogs).

    • 4-Isomer: Acts as a bridging ligand for Metal-Organic Frameworks (MOFs), creating porous networks rather than discrete molecular catalysts.

References

  • Crystal Structure of 2-(1H-imidazol-2-yl)pyridine: Source: Stibrany, R. T., et al. (2004). "Crystal structure and properties of 2-(1H-imidazol-2-yl)pyridine." Journal of Chemical Crystallography. Data: Monoclinic, P2 /c, a=10.00Å, b=7.98Å, c=17.61Å.
  • Crystal Structure of (R)-1H-imidazol-2-yl(pyridin-4-yl)methanol: Source: PubChem CID 96078365; CSD Entry (Analogous alcohol derivatives). Relevance: Provides baseline bond lengths for the imidazole-pyridine linkage.
  • Synthesis of Imidazole-Pyridine Ketones: Source:Journal of Organic Chemistry (General Lithiation/Oxidation Protocols). Method: MnO₂ oxidation of the corresponding alcohol is the industry standard for high-yield synthesis of these ketones.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1H-imidazole-2-carbonyl)pyridine

CAS Number: 890095-00-8 Synonyms: 1H-imidazol-2-yl(pyridin-4-yl)methanone; Pyridin-4-yl-1H-imidazol-2-yl-methanone Molecular Formula: C9H7N3O[1] Hazard Identification & Risk Assessment The following assessment synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 890095-00-8 Synonyms: 1H-imidazol-2-yl(pyridin-4-yl)methanone; Pyridin-4-yl-1H-imidazol-2-yl-methanone Molecular Formula: C9H7N3O[1]

Hazard Identification & Risk Assessment

The following assessment synthesizes Structure-Activity Relationship (SAR) data from pyridine and imidazole moieties, adopting a conservative "High Potency" safety posture suitable for R&D intermediates with limited toxicological data.

The "Why" Behind the Safety Protocols

To handle this compound safely, you must understand the synergistic risks of its functional groups:

  • Pyridine Moiety (Transdermal Vector): Pyridine rings are highly lipophilic and can facilitate the transport of the molecule across the dermal barrier. Standard thin nitrile gloves often offer insufficient protection against pyridine-based solutions, leading to rapid breakthrough.

  • Imidazole Ring (Sensitization & Alkalinity): Imidazoles are known sensitizers. Repeated exposure, even at low levels, can trigger allergic dermatitis. Furthermore, the nitrogenous nature implies basicity; contact with mucous membranes (eyes/lungs) can cause alkaline-type irritation which heals slower than acid burns.

  • Carbonyl Linker (Reactivity): The ketone bridge increases the electrophilicity of the molecule, potentially enhancing its reactivity with biological nucleophiles (proteins/DNA), which underscores the need to prevent inhalation of dusts.

Baseline Hazard Classification (GHS):

  • Skin/Eye Irritation: Category 2/2A (High probability of severe irritation).

  • Acute Toxicity: Treat as Category 3 (Toxic if swallowed/in contact with skin) due to the pyridine component.

  • Sensitization: Potential Skin Sensitizer (Category 1).

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on "standard lab attire." The permeation potential of pyridine derivatives requires a specific barrier strategy.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Solids) Double Nitrile (min 0.11 mm / 4 mil each)For dry powder, standard nitrile provides adequate barrier against particulates. Double gloving allows outer glove removal upon contamination without exposing skin.
Hand Protection (Solutions) Laminate (Silver Shield/4H) or Thick Nitrile (>0.2 mm)CRITICAL: Pyridine can permeate standard 4-mil nitrile in <6 minutes. If dissolving in organic solvents (DCM, MeOH), use laminate liners under nitrile outer gloves.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The basicity of the imidazole ring poses a risk of corneal opacity if dust or splash enters the eye. Face shield required for volumes >500 mg.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary control. If weighing outside a hood is unavoidable (discouraged), use a P100/N95 particulate respirator .
Body Protection Tyvek® Lab Coat or ApronCotton coats absorb liquids and hold them against the skin. Use chemically resistant aprons for stock solution preparation.
Operational Workflow & Engineering Controls
Diagram 1: PPE Selection & Handling Logic

This logic flow ensures you select the correct barrier based on the physical state of the compound.

PPE_Logic Start Handling 4-(1H-imidazole-2-carbonyl)pyridine State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid Stock State->Solution Engineering_S Engineering Control: Static-Dissipative Weighing Boat Solid->Engineering_S Solvent_Check Solvent Type? Solution->Solvent_Check PPE_S PPE: Double Nitrile Gloves Splash Goggles Engineering_S->PPE_S Halogenated DCM / Chloroform Solvent_Check->Halogenated Polar Methanol / DMSO Solvent_Check->Polar PPE_Sol_High PPE: Silver Shield Laminate Gloves (Pyridine Permeation Risk) Halogenated->PPE_Sol_High PPE_Sol_Std PPE: Thick Nitrile (>8 mil) or Double Nitrile (Change <15 mins) Polar->PPE_Sol_Std

Caption: Decision tree for selecting glove material based on solvent carrier and permeation risks.

Step-by-Step Handling Protocol

Phase A: Preparation

  • Static Control: Heterocyclic powders are often electrostatic. Use an antistatic gun or ionizer bar during weighing to prevent "fly-away" powder, which causes unseen surface contamination.

  • Sash Height: Verify fume hood sash is at the safe working height (usually 18 inches).

  • Decontamination Prep: Prepare a beaker of 5% Citric Acid or dilute HCl. This acidic solution will neutralize the basic imidazole/pyridine residues on spatulas or glassware.

Phase B: Solubilization & Transfer

  • Weighing: Weigh directly into a tared vial with a septum cap. Avoid weighing onto paper.

  • Solvent Addition: Add solvent through the septum via syringe if possible to contain vapors.

  • Spill Management: If solid spills, do not dry sweep . Cover with a wet paper towel (dampened with dilute acid) to prevent dust generation, then wipe up.

Emergency Response & Disposal
Diagram 2: Waste & Spill Workflow

A self-validating loop for ensuring environmental compliance and safety.

Disposal_Flow Event Waste / Spill Event Type Identify Material Event->Type Solid_Waste Solid Waste (Gloves, Paper, Powder) Type->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquor, Rinses) Type->Liquid_Waste Container_S Container: Double-bagged, Hazardous Label Solid_Waste->Container_S Segregation Segregation Critical: DO NOT mix with Oxidizers Liquid_Waste->Segregation Container_L Container: High-BTU Stream (Incineration) NO Drain Disposal Segregation->Container_L Destruction Final Fate: High Temp Incineration (NOx Control) Container_S->Destruction Container_L->Destruction

Caption: Segregation and disposal workflow emphasizing incineration for nitrogen-containing heterocycles.

Disposal Protocols:

  • Liquids: Collect in "Organic Waste - Halogen Free" (unless halogenated solvents were used). Label clearly with "Contains Pyridine Derivatives."

    • Note: Pyridine compounds generate Nitrogen Oxides (NOx) upon incineration. Alert your waste contractor if the concentration is >5%.

  • Solids: Contaminated gloves and weighing boats must be treated as hazardous chemical waste, not regular trash.

  • Glassware: Triple rinse with dilute acid (e.g., 1N HCl) to protonate the pyridine/imidazole (making it water-soluble and less volatile) before standard washing. Collect the first rinse as hazardous waste.

References
  • PubChem. (n.d.). Compound Summary: 4-(1H-imidazol-2-yl)pyridine.[2] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
4-(1H-imidazole-2-carbonyl)pyridine
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4-(1H-imidazole-2-carbonyl)pyridine
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